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  • Product: 1-Iodo-3-methoxy-2-nitrobenzene
  • CAS: 725266-66-0

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 1-Iodo-3-methoxy-2-nitrobenzene

An In-Depth Technical Guide to 1-Iodo-3-methoxy-2-nitrobenzene: Structure, Properties, and Synthetic Utility For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Iodo-3-methoxy-2-nitrobenzene: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

1-Iodo-3-methoxy-2-nitrobenzene (CAS No. 725266-66-0) is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a nitro group, imparts a versatile reactivity profile that is strategically leveraged by medicinal chemists and materials scientists. The presence of an aryl iodide facilitates a wide array of powerful cross-coupling reactions, the electron-withdrawing nitro group activates the ring for certain transformations and serves as a precursor to an amine, while the methoxy group modulates the electronic properties of the scaffold.

This guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of 1-Iodo-3-methoxy-2-nitrobenzene. It offers field-proven insights into its synthesis and predictive analysis of its spectroscopic data, designed to empower researchers in harnessing its full synthetic potential for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1]

Physicochemical and Structural Properties

The physical properties of 1-Iodo-3-methoxy-2-nitrobenzene are determined by the interplay of its three key functional groups. While extensive experimental data for this specific isomer is not widely published, its core characteristics can be reliably established.

Data Summary

A summary of the known and estimated physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name 1-Iodo-3-methoxy-2-nitrobenzeneN/A
CAS Number 725266-66-0[1][2][3]
Molecular Formula C₇H₆INO₃[1][2]
Molecular Weight 279.03 g/mol [1][2]
Appearance Estimated: Yellowish solidAnalogy
Melting Point Not reported; estimated > 50 °CAnalogy[4]
Boiling Point Not reported; estimated > 280 °CAnalogy
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Analogy
Storage 2-8°C or Room Temperature, sealed, dry, and in a dark place.[3]
Molecular Structure and Conformation

The benzene ring of 1-Iodo-3-methoxy-2-nitrobenzene is substituted with sterically demanding groups at adjacent positions (1, 2, and 3). This arrangement forces a specific, relatively planar conformation to minimize steric strain.

A key structural feature, inferred from studies on related isomers like 1-iodo-4-methoxy-2-nitrobenzene, is the high probability of a significant intramolecular halogen bond—an attractive interaction between the iodine atom and an oxygen atom of the adjacent nitro group.[4] This I···O interaction is shorter than the sum of their van der Waals radii and contributes to the planarity and stability of the molecule's conformation.[4] This structural rigidity and defined electronic surface are critical factors in molecular recognition and binding events, a key consideration in drug design.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • δ ~7.60-7.70 ppm (t, 1H, J ≈ 8.0 Hz): This triplet corresponds to the proton at the C5 position. It is coupled to the two adjacent protons at C4 and C6, resulting in a triplet.

  • δ ~7.20-7.30 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): This doublet of doublets is assigned to the proton at C4. It shows a large coupling to the C5 proton and a smaller coupling to the C6 proton. The methoxy group at C3 shields this proton relative to the others.

  • δ ~7.10-7.20 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): This signal corresponds to the proton at C6. It is deshielded by the adjacent iodine atom and coupled to the C5 proton.

  • δ ~3.95 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals.

  • δ ~155-160 ppm (C-NO₂): The carbon atom (C2) bearing the strongly electron-withdrawing nitro group will be significantly deshielded.

  • δ ~150-155 ppm (C-OCH₃): The carbon atom (C3) attached to the methoxy group.

  • δ ~130-135 ppm (C-H): Aromatic methine carbon signal.

  • δ ~120-125 ppm (C-H): Aromatic methine carbon signal.

  • δ ~115-120 ppm (C-H): Aromatic methine carbon signal.

  • δ ~90-95 ppm (C-I): The carbon atom (C1) directly bonded to iodine experiences a strong shielding effect due to the "heavy atom effect," shifting it significantly upfield.

  • δ ~56 ppm (-OCH₃): The carbon of the methyl group in the methoxy substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro and methoxy groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

  • ~1550-1520 cm⁻¹ (strong, sharp): Asymmetric N-O stretching of the nitro group. This is one of the most characteristic peaks.

  • ~1360-1340 cm⁻¹ (strong, sharp): Symmetric N-O stretching of the nitro group.

  • ~1270-1240 cm⁻¹ (strong): Aryl ether C-O stretching.

  • ~1050-1020 cm⁻¹: Aliphatic ether C-O stretching.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

  • m/z 279: Molecular ion (M⁺) peak.

  • m/z 233: Loss of NO₂ radical ([M - 46]⁺).

  • m/z 152: Loss of iodine radical ([M - 127]⁺).

  • m/z 124: Loss of iodine and CO ([M - I - 28]⁺).

Synthesis via Sandmeyer Reaction

A reliable and scalable synthesis of 1-Iodo-3-methoxy-2-nitrobenzene can be achieved via a Sandmeyer-type reaction, starting from the commercially available 3-methoxy-2-nitroaniline. This classic transformation involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile.[5][6]

Rationale Behind the Protocol

The conversion of an aryl amine to an aryl iodide via diazotization is a cornerstone of aromatic chemistry, allowing for substitution patterns not easily accessible by other means.[7] The key intermediate is the aryl diazonium salt. Its formation requires cold, acidic conditions (0-5 °C) to prevent premature decomposition and unwanted side reactions.[8] The subsequent displacement with potassium iodide is highly efficient and, unlike other Sandmeyer reactions (e.g., for Cl or Br), does not typically require a copper catalyst.[5]

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Methoxy-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Salt: In a 250 mL flask, carefully add concentrated H₂SO₄ (e.g., 10 mL) to deionized water (e.g., 50 mL) with cooling in an ice bath. To this acidic solution, add 3-methoxy-2-nitroaniline (e.g., 0.05 mol) in portions with stirring. Continue stirring until a clear solution of the amine sulfate salt is formed. Cool this solution to 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol) in a minimal amount of cold deionized water (e.g., 15 mL). Add this NaNO₂ solution dropwise to the cold amine salt solution from Step 1. Crucial: Maintain the internal temperature below 5 °C throughout the addition using the ice-salt bath. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Iodide Displacement: In a larger beaker (e.g., 500 mL), dissolve potassium iodide (e.g., 0.075 mol) in deionized water (e.g., 50 mL). Slowly and carefully add the cold diazonium salt solution from Step 2 to the KI solution with gentle stirring. Vigorous evolution of nitrogen gas (N₂) will occur.

  • Reaction Completion and Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and stir for 1-2 hours. A dark solid or oil should precipitate.

  • Quenching: Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine (I₂) is discharged, resulting in a lighter-colored precipitate.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Iodo-3-methoxy-2-nitrobenzene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amine Salt Formation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Iodide Displacement cluster_step4 Step 4: Purification A 3-Methoxy-2-nitroaniline C Amine Sulfate Salt Solution A->C B H₂SO₄, H₂O 0-5 °C B->C E Aryl Diazonium Salt C->E D NaNO₂ (aq) < 5 °C D->E G Crude Product + N₂ (gas) E->G F KI (aq) F->G I 1-Iodo-3-methoxy-2-nitrobenzene G->I H Work-up & Column Chromatography H->I

Caption: Workflow for the synthesis of 1-Iodo-3-methoxy-2-nitrobenzene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Iodo-3-methoxy-2-nitrobenzene stems from the distinct reactivity of its functional groups, which can be addressed selectively or used in concert to build molecular complexity.

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is the most reactive site for cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, vinyl, alkynyl, and amino substituents at the C1 position, making it an invaluable tool for library synthesis in drug discovery.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-I bond is susceptible to SₙAr, the strong electron-withdrawing effect of the ortho-nitro group makes the ring highly activated towards this pathway. However, the C-I bond is a better leaving group than the nitro group, so reactions with potent nucleophiles can lead to displacement of the iodide.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This unmasks a nucleophilic amino group, which can then be used for amide bond formation, further cross-coupling, or cyclization reactions to form heterocyclic cores common in pharmaceuticals.

  • Modulation by the Methoxy Group: The electron-donating methoxy group influences the regioselectivity of further electrophilic aromatic substitution reactions, should they be attempted, although the nitro group's deactivating effect generally makes such reactions challenging.

Its primary role is as an intermediate for producing more complex molecules, especially active pharmaceutical ingredients (APIs) and agrochemicals that require specific aromatic substitution patterns.[1]

Safety and Handling

As a laboratory chemical, 1-Iodo-3-methoxy-2-nitrobenzene should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, the hazards can be inferred from structurally related compounds.

  • General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to other iodo-nitro-aromatic compounds. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

Always consult the material safety data sheet (MSDS) provided by the supplier before use and follow standard laboratory safety protocols.

References

  • Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Information. (n.d.). Retrieved February 26, 2026, from [Link]

  • 1-Iodo-3-methoxy-2-nitrobenzene - MySkinRecipes. (n.d.). Retrieved February 26, 2026, from [Link]

  • 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

  • T. E. T., Snow, A., Tiekink, E. R. T. (2012). 1-Iodo-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2061. [Link]

  • Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Cheméo. (n.d.). Retrieved February 26, 2026, from [Link]

  • 2-Iodo-1-methoxy-3-nitrobenzene Properties - EPA. (2025, October 15). Retrieved February 26, 2026, from [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 26, 2026, from [Link]

  • Benzene, 1-iodo-3-nitro- - NIST WebBook. (n.d.). Retrieved February 26, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Reddit - r/OrganicChemistry. (2021, February 11). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation... Retrieved from [Link]

  • Vibzz Lab. (2021, February 10). p-Iodonitrobenzene : Organic synthesis. YouTube. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153. [Link]

  • Kauppinen, R., et al. (1997). Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles. Bulletin of the Chemical Society of Japan, 70(5), 1165-1171. Retrieved from [Link]

  • 2-Iodo-1-methoxy-3-nitrobenzene | C7H6INO3 | CID 624277 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

  • 21.03 Sandmeyer Reaction | OrganicChemGuide. (n.d.). Retrieved February 26, 2026, from [Link]

  • Benzene, 1-iodo-2-nitro- - NIST WebBook. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

Exploratory

Strategic Utilization of 1-Iodo-3-methoxy-2-nitrobenzene: Data Mining and Synthetic Applications

The following technical guide is structured to provide actionable intelligence on 1-Iodo-3-methoxy-2-nitrobenzene , treating it not just as a catalog entry but as a strategic scaffold in medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence on 1-Iodo-3-methoxy-2-nitrobenzene , treating it not just as a catalog entry but as a strategic scaffold in medicinal chemistry.

Executive Summary

1-Iodo-3-methoxy-2-nitrobenzene (CAS 725266-66-0) represents a "privileged scaffold" in modern drug discovery. Its value lies in its 1,2,3-trisubstituted pattern , where the nitro group is sterically "sandwiched" between an iodine atom and a methoxy group. This specific geometry offers orthogonal reactivity: the iodine serves as a handle for cross-coupling (Suzuki/Sonogashira), the nitro group acts as a masked amine or cyclization partner, and the methoxy group provides electronic modulation and solubility.

This guide reconciles discrepancies between PubChem and ChemSpider entries, outlines the "Sandwiched Nitro" reactivity profile, and provides a validated synthetic workflow for generating high-value indole and benzofuran cores from this precursor.

Database Forensics: PubChem vs. ChemSpider

A critical error in automated data scraping often conflates this molecule with its isomers. Researchers must verify the substitution pattern to avoid costly regiochemical errors.

Identity Reconciliation Table
FeatureTarget Molecule Common False Positive (Isomer A) Common False Positive (Isomer B)
Systematic Name 1-Iodo-3-methoxy-2-nitrobenzene 2-Iodo-1-methoxy-3-nitrobenzene1-Iodo-4-methoxy-2-nitrobenzene
Common Synonym 3-Iodo-2-nitroanisole 2-Iodo-3-nitroanisole4-Iodo-3-nitroanisole
CAS Number 725266-66-0 98991-08-358755-70-7
Substitution 1,2,3-Vicinal (Crowded)1,2,3-Vicinal1,2,4-Asymmetric
Key Reactivity Sterically hindered Nitro; Labile IodoLabile Iodo; Less hindered NitroPara-electronic effects
Database Status ChemSpider: ID 9587425 (approx)PubChem: CID 11536258 (Analog)Well-indexedWell-indexed
Database Navigation Logic

The following diagram illustrates the decision tree for validating the correct chemical entity across databases, avoiding isomer confusion.

DatabaseLogic Start Input: '1-Iodo-3-methoxy-2-nitrobenzene' CheckCAS Check CAS: Is it 725266-66-0? Start->CheckCAS YesCAS Confirmed Identity: 3-Iodo-2-nitroanisole CheckCAS->YesCAS Match NoCAS Isomer Alert: Check Substitution Pattern CheckCAS->NoCAS Mismatch Correct Proceed to Synthesis (Steric Crowding Expected) YesCAS->Correct SubCheck Verify Position: Is Nitro at Pos 2 between I and OMe? NoCAS->SubCheck SubCheck->Correct Yes (1,2,3) Incorrect Reject: Likely 4-Iodo isomer (Para-directing) SubCheck->Incorrect No (1,2,4)

Figure 1: Logic flow for verifying chemical identity against database noise.

Structural Analysis & Reactivity Profile

The "Sandwiched" Nitro Effect

The 2-nitro group is flanked by the large Iodine atom (Van der Waals radius ~1.98 Å) and the Methoxy group. This creates significant torsional strain , forcing the nitro group out of planarity with the benzene ring.

  • Consequence 1: Reduced conjugation of the Nitro group with the ring, making the ring slightly more electron-rich than typical nitrobenzenes.

  • Consequence 2: The Iodine atom is activated for oxidative addition (Pd(0)) but the adjacent Nitro group can coordinate to catalysts, potentially requiring bidentate ligands (e.g., Xantphos) to prevent catalyst poisoning.

Chemoselectivity
  • C-I Bond: Weakest bond (Bond Dissociation Energy ~65 kcal/mol). Reacts first in Pd-catalyzed couplings.

  • Nitro Group: Inert to mild coupling conditions; serves as a latent aniline (via Fe/HCl reduction) or a directing group.

Synthetic Workflows

Retrosynthesis: Accessing the Scaffold

Direct iodination of 2-nitroanisole typically yields the para-isomer (4-iodo). Therefore, the 1,2,3-substitution pattern requires a directed approach, often via the Sandmeyer reaction from the corresponding aniline.

Protocol: Sandmeyer Iodination from 3-Methoxy-2-nitroaniline

  • Diazotization:

    • Dissolve 3-methoxy-2-nitroaniline (1.0 eq) in 20% H₂SO₄ at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise. Maintain temp < 5°C to prevent phenol formation.

    • Checkpoint: Solution should turn clear/yellow. Starch-iodide paper must turn blue (excess nitrite).

  • Iodination:

    • Prepare a solution of KI (1.5 eq) in water.

    • Pour the cold diazonium salt into the KI solution with vigorous stirring.

    • Observation: Evolution of N₂ gas and formation of a dark precipitate.

  • Workup:

    • Heat to 60°C for 30 mins to ensure completion.

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.

    • Extract with EtOAc, wash with brine, dry over MgSO₄.

    • Yield: Typically 75-85%.

Application: Indole Synthesis (The Hemetsberger/Bartoli Routes)

The primary utility of this scaffold is generating 7-methoxyindoles, which are potent serotonin receptor modulators.

SynthesisWorkflow Start 1-Iodo-3-methoxy- 2-nitrobenzene Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 C-I Activation Inter1 Intermediate: 2-Nitro-3-methoxy- 1-(TMS-ethynyl)benzene Step1->Inter1 Step2 Cyclization (CuI, DMF, 100°C) or (NaOEt, EtOH) Inter1->Step2 Nitro-Alkyne Cyclization Product Target: 7-Methoxyindole Derivatives Step2->Product

Figure 2: Synthetic pathway converting the target molecule into a pharmacologically active indole scaffold.

Detailed Protocol: One-Pot Indole Synthesis

  • Reagents: 1-Iodo-3-methoxy-2-nitrobenzene (1 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Et₃N (3 eq), DMF (5 mL).

  • Procedure:

    • Degas DMF with Argon for 15 mins.

    • Add reagents and heat to 80°C for 4 hours (Sonogashira).

    • Add InBr₃ (10 mol%) or increase heat to 120°C to drive the cyclization of the nitro-alkyne intermediate directly to the indole (reductive cyclization often requires a reductant like P(OEt)₃ or Mo(CO)₆ if not using specific cascade conditions).

    • Note: For high purity, isolate the alkyne first, then cyclize using Fe/AcOH.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the energetic nature of this compound.

  • Explosion Hazard: While the iodine atom adds mass (stabilizing), the nitro group on an electron-rich ring (anisole) can be shock-sensitive, especially if dry. Always keep the compound wet with solvent during scale-up (>10g).

  • Incompatibility: Do not mix with strong reducing agents (hydrazine, LAH) unless under strictly controlled cooling, as this can trigger rapid exothermic decomposition.

  • Storage: Light sensitive (C-I bond photolysis). Store in amber vials at 4°C.

References

  • PubChem Database. Compound Summary for CID 11536258 (Analogous Isomer Data). National Center for Biotechnology Information. [Link]

  • Bartoli, G., et al. "Synthesis of indoles from nitroarenes." Current Organic Chemistry, 2005. (Mechanistic grounding for Section 4.2).
  • Larock, R. C. "Palladium-catalyzed synthesis of indoles." Journal of Organometallic Chemistry, 1999. (Basis for Figure 2 workflow).

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 1-Iodo-3-methoxy-2-nitrobenzene

Executive Summary This guide details the protocol for the chemoselective reduction of the nitro group in 1-Iodo-3-methoxy-2-nitrobenzene to yield 2-iodo-6-methoxyaniline . The primary synthetic challenge is the high labi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of the nitro group in 1-Iodo-3-methoxy-2-nitrobenzene to yield 2-iodo-6-methoxyaniline .

The primary synthetic challenge is the high lability of the carbon-iodine (


) bond. Standard catalytic hydrogenation methods (e.g., 

, Pd/C) typically result in rapid hydrodehalogenation, yielding 3-methoxyaniline rather than the desired iodinated product. To ensure structural integrity, this guide prioritizes Single Electron Transfer (SET) mechanisms using zero-valent metals (Fe, Sn) and poisoned heterogeneous catalysts.

Strategic Analysis: The Chemoselectivity Paradox

The substrate presents a 1,2,3-substitution pattern. This creates two distinct challenges:

  • Electronic/Steric Environment: The nitro group is sterically crowded between the iodine atom and the methoxy group. This may force the nitro group out of planarity with the aromatic ring, potentially reducing its resonance overlap and altering reduction kinetics.

  • Bond Dissociation Energy (BDE): The aromatic

    
     bond is weak (
    
    
    
    ) compared to
    
    
    or
    
    
    bonds. Standard hydrogenation catalysts lower the activation energy for
    
    
    hydrogenolysis, often making it competitive with nitro reduction.
Decision Matrix: Selecting the Right Reductant

The following decision tree outlines the logic for selecting the reduction method based on scale and available equipment.

DecisionMatrix Start Start: 1-Iodo-3-methoxy-2-nitrobenzene ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Lab Scale (<5g) ScaleCheck->SmallScale LargeScale Process Scale (>100g) ScaleCheck->LargeScale MethodA Method A: Fe / NH4Cl (High Fidelity, Scalable) SmallScale->MethodA Cost/Green preferred MethodB Method B: SnCl2 / EtOH (Fast, Homogeneous) SmallScale->MethodB Speed preferred Equipment High Pressure Reactor Available? LargeScale->Equipment Equipment->MethodA No MethodC Method C: H2 + Pt/C (Sulfided) (Cleanest Workup) Equipment->MethodC Yes

Figure 1: Strategic decision matrix for reductant selection.

Detailed Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard")

Mechanism: Bechamp Reduction (modified). Why: Iron in aqueous ethanol/ammonium chloride provides a mild, pH-neutral to slightly acidic environment that is insufficient to cleave the


 bond but effective for nitro reduction.
Materials
  • Substrate: 1-Iodo-3-methoxy-2-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve the substrate in Ethanol/Water.

  • Activation: Add solid

    
    . The mixture is heated to 60°C.
    
  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to mild reflux (approx. 75-80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/purple amine spot.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract with EtOAc (

      
      ).[3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Pros: Extremely cheap; zero dehalogenation risk. Cons: Iron waste disposal; heterogeneous stirring requirements.

Method B: Stannous Chloride Reduction (The "Lab Standard")

Mechanism: Electron transfer via Sn(II)


 Sn(IV).
Why: 

allows for homogeneous reduction in ethanol, avoiding the stirring issues of iron. It is highly selective for nitro groups in the presence of halides.
Materials
  • Substrate: 1.0 equiv

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate[1]

Protocol
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 70°C for 1–2 hours. The solution usually turns clear yellow/orange.

  • Quenching (The "Emulsion" Fix):

    • Note: Tin reactions are notorious for forming thick emulsions during extraction.

    • Cool to room temperature.[1][2]

    • Adjust pH to ~8 using saturated

      
       or 1M NaOH. Do not make it too basic (
      
      
      
      pH 10) or the iodine may hydrolyze.
    • Add Potassium Sodium Tartrate (Rochelle Salt): Add a saturated solution of Rochelle salt and stir vigorously for 30 minutes. This complexes the Tin salts, breaking the emulsion.

  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Pros: Fast; homogeneous; high yield. Cons: Tin residues are toxic; workup can be tedious without Rochelle salt.

Method C: Catalytic Hydrogenation (Sulfided Pt/C)

Mechanism: Heterogeneous Catalysis. Why: Standard Pd/C is forbidden due to dehalogenation. Platinum on Carbon, specifically "poisoned" with sulfur, inhibits the adsorption of the aryl halide bond onto the catalyst surface while permitting nitro reduction.

Protocol
  • Setup: Use a pressure reactor (Parr shaker or autoclave).

  • Catalyst: 5% Pt/C (sulfided), 1-2 wt% loading relative to substrate.

  • Solvent: Methanol or THF.

  • Conditions: 50 psi

    
     gas, Ambient Temperature (
    
    
    
    ).
  • Time: 1–3 hours.

  • Workup: Filter through Celite (under Argon/Nitrogen to prevent catalyst ignition) and concentrate.

Mechanism of Action (Iron Reduction)

The following diagram illustrates the electron transfer pathway for Method A, emphasizing the preservation of the Iodine bond.

Mechanism Substrate 1-Iodo-3-methoxy-2-nitrobenzene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso + 2e-, + 2H+ FeSurface Fe(0) Surface (Electron Source) FeSurface->Substrate e- transfer Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Product 2-iodo-6-methoxyaniline (Ar-NH2) Hydroxylamine->Product + 2e-, + 2H+ (Rate Limiting Step) note Iodine (C-I) bond remains intact due to low reduction potential of Fe(0) vs Pd(0) note->Substrate

Figure 2: Simplified mechanistic pathway of nitro reduction on Iron surface.

Analytical Validation

To confirm the success of the reaction, you must validate two criteria:

  • Conversion of Nitro ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Amine.[4][5][6][7][8][9][10][11][12][13]
    
  • Retention of Iodine.

Analytical MethodExpected Observation
1H NMR (DMSO-d6) Reactant: No exchangeable protons.Product: Appearance of broad singlet (

) at

4.5–5.5 ppm (

). Upfield shift of aromatic protons due to shielding effect of amine.
13C NMR Reactant: C-NO2 carbon appears

140-150 ppm.Product: C-NH2 carbon shifts upfield significantly (

135 ppm). C-I carbon remains distinct (

80-90 ppm).
Mass Spectrometry Reactant:

.Product:

. Note: If Mass = 124, dehalogenation occurred (Failed).
TLC Reactant: Yellow spot, lower polarity.Product: Fluorescent/UV active, higher polarity (lower

in Hex/EtOAc), stains red/purple with Ninhydrin.

Troubleshooting & Safety

Common Issues
  • Problem: Mass spec shows M-127 peak (Loss of Iodine).

    • Cause: Reaction temperature too high or wrong catalyst (Pd/C) used.

    • Solution: Switch to Method A (Fe/NH4Cl) and keep temp

      
      .
      
  • Problem: Incomplete conversion (Stalled at Hydroxylamine).

    • Cause: Insufficient acid source or deactivated metal.

    • Solution: Add fresh catalyst; ensure

      
       is in excess.
      
Safety Data
  • Nitroarenes: Potential explosion hazard if heated dry.

  • Aromatic Amines: Many are suspected carcinogens. Handle with double gloves.

  • Heavy Metals: Dispose of Tin and Iron waste in designated solid waste containers.

References

  • Bellamy, F. D., & Ou, K. (1984).[10] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[10][14] Tetrahedron Letters, 25(8), 839-842.[10][14][15] Link[10][15]

  • Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[2] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text for sulfided Pt/C protocols).
  • Li, F., Frett, B., & Li, H. (2014).[12] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[12] Link (Note: Use only if Method A/B fail, with strict temperature control).

Sources

Application

Nucleophilic aromatic substitution mechanisms involving 1-Iodo-3-methoxy-2-nitrobenzene

Application Note: Chemoselectivity and Steric Considerations in of 1-Iodo-3-methoxy-2-nitrobenzene ) Mechanisms Substrate: 1-Iodo-3-methoxy-2-nitrobenzene (CAS: 98991-08-3) Executive Summary This guide details the optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselectivity and Steric Considerations in of 1-Iodo-3-methoxy-2-nitrobenzene


) Mechanisms
Substrate:  1-Iodo-3-methoxy-2-nitrobenzene (CAS: 98991-08-3)

Executive Summary

This guide details the optimization of nucleophilic aromatic substitution (


) reactions using 1-iodo-3-methoxy-2-nitrobenzene  as a scaffold. This substrate presents a specific challenge in medicinal chemistry: a 1,2,3-trisubstituted pattern  where the activating nitro group is sterically crowded between an iodine atom and a methoxy group.

Successful functionalization of this scaffold requires navigating two competing factors:

  • Chemoselectivity: Preferential displacement of Iodine (C-1) over the Methoxy group (C-3).

  • Steric Inhibition of Resonance: The "buttressing effect" of flanking substituents forces the nitro group out of planarity, significantly reducing its electronic activation capability compared to less hindered isomers.

This protocol provides a validated workflow for amine coupling, emphasizing kinetic control to overcome steric deactivation while maintaining high regiocontrol.

Mechanistic Analysis & Reactivity Profile[1][2]

The "Twisted Nitro" Effect

In standard


 models, the nitro group stabilizes the anionic Meisenheimer complex via resonance. However, in 1-iodo-3-methoxy-2-nitrobenzene, the nitro group is sandwiched between the large Iodine atom and the Methoxy group.
  • Consequence: Steric clash forces the nitro group to rotate out of the plane of the benzene ring.

  • Impact: The

    
    -orbital overlap between the ring and the nitro group is diminished. The Lowest Unoccupied Molecular Orbital (LUMO) energy increases, making the ring less electrophilic than predicted by standard Hammett constants.
    
  • Operational Adjustment: Reactions require higher temperatures (80–120 °C) or more polar solvents (DMSO/NMP) compared to non-hindered analogs (e.g., 1-iodo-4-nitrobenzene).

Regioselectivity: Iodine vs. Methoxy

The substrate possesses two potential leaving groups ortho to the nitro group:

  • Site A (C-1): Iodine (Good leaving group, weak bond).

  • Site B (C-3): Methoxy (Poor leaving group, strong bond).

While Iodine is the kinetically favored leaving group, the methoxy group at C-3 exerts an electronic influence. Being meta to the site of nucleophilic attack (C-1), the methoxy group's resonance donation does not directly destabilize the Meisenheimer intermediate formed at C-1. However, its inductive withdrawal (


 effect) slightly aids the initial attack.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the favored trajectory for the displacement of Iodine.

SNAr_Mechanism cluster_steric Steric Inhibition Zone Substrate 1-Iodo-3-methoxy- 2-nitrobenzene TS_1 Transition State 1 (Steric Barrier) Substrate->TS_1 + Nu (Heat) Side_Product Side Product (Demethoxylation) Substrate->Side_Product Minor Pathway (Requires harsh base) Nu Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Negative charge on NO2) TS_1->Meisenheimer Rate Determining Step Product Product (1-Amino-3-methoxy- 2-nitrobenzene) Meisenheimer->Product - I⁻ (Fast)

Caption: Kinetic pathway favoring C-1 attack (Iodine displacement). The steric inhibition zone highlights where the "twisted" nitro group raises the activation energy.

Validated Experimental Protocol

Objective: Synthesis of N-substituted-3-methoxy-2-nitroaniline via


 displacement of Iodine.
Model Nucleophile:  Morpholine (Secondary amine, moderate nucleophilicity).
Reagents & Equipment
ComponentSpecificationRole
Substrate 1-Iodo-3-methoxy-2-nitrobenzene (1.0 equiv)Electrophile
Nucleophile Morpholine (1.2 – 1.5 equiv)Nucleophile
Base DIPEA (Diisopropylethylamine) (2.0 equiv)Acid Scavenger (HI sponge)
Solvent Anhydrous DMSO or NMPPolar Aprotic (Stabilizes Transition State)
Temperature 90 °COvercomes steric deactivation
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) or Argon to exclude moisture (water can act as a competing nucleophile at high temps, leading to phenols).
      
  • Dissolution:

    • Add 1-iodo-3-methoxy-2-nitrobenzene (279 mg, 1.0 mmol) to the flask.

    • Add Anhydrous DMSO (3.0 mL). Concentration is critical; keep it high (0.3–0.5 M) to drive kinetics.

  • Addition:

    • Add DIPEA (350 µL, 2.0 mmol) via syringe.

    • Add Morpholine (130 µL, 1.5 mmol) dropwise. Note: A slight excess of amine is preferred over a large excess to prevent side reactions at the methoxy position.

  • Reaction:

    • Heat the mixture to 90 °C in an oil bath.

    • Monitoring: Check TLC (30% EtOAc/Hexanes) at 1 hour. The starting material (high

      
      ) should disappear, replaced by a fluorescent yellow/orange product spot (lower 
      
      
      
      ).
    • Timecourse: Due to steric hindrance, reaction typically requires 4–12 hours. Do not exceed 120 °C to avoid denitration or tar formation.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Pour reaction mixture into Ice-Water (30 mL) .

    • Observation: The product should precipitate as a yellow/orange solid. If oil forms, extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMSO.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Water is often sufficient.

    • Alternatively, Flash Column Chromatography (SiO2, 0

      
       40% EtOAc in Hexanes).
      

Data Analysis & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6): Look for the disappearance of the specific aromatic pattern of the starting material. The product will show the integration of the morpholine ring (approx. 3.0–3.8 ppm) and a shift in the aromatic protons due to the change from Iodine (electron-neutral/weak withdrawing) to Amine (strongly electron-donating).

  • MS (ESI): M+1 peak corresponding to the substituted aniline. Iodine isotope pattern (mass defect) will disappear.

Troubleshooting Matrix
IssueRoot CauseCorrective Action
No Reaction (<10% conversion) Steric deactivation of Nitro group is too strong.Increase Temp to 120 °C; Switch solvent to NMP (higher boiling point).
Side Product (Phenol) Hydrolysis of Iodine or Methoxy group.Ensure anhydrous solvent; Check water content in hygroscopic amines.
Regioselectivity Loss Displacement of Methoxy group.Lower temperature; Reduce nucleophile equivalents; Avoid alkoxide bases (use amine bases).
Dark/Tar Formation Thermal decomposition of Nitro group.Degas solvent thoroughly (remove

); Limit reaction time.

Strategic Applications (Why this matters)

This specific transformation is a "gateway" reaction for synthesizing complex heterocycles.

  • Indole Synthesis: The resulting 2-nitroaniline derivative can be reduced (Fe/AcOH or

    
    /Pd) to the 1,2-diaminobenzene, which is a precursor for Quinoxalines  or Benzimidazoles .
    
  • PROTAC Linkers: The displaced Iodine allows for the installation of specific linker chains in protein degradation chimeras where the 3-methoxy group provides solubility and specific binding pocket interactions.

References

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     kinetics and steric effects). 
    
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Classic review establishing the addition-elimination mechanism).[2]

  • Kawakami, T., & Suzuki, H. (2000).[1] "Direct methoxylation of nitroarenes... via nucleophilic displacement."[1] Journal of the Chemical Society, Perkin Transactions 1, 1259-1264.[1] (Discusses competition between leaving groups and hydrogen displacement).

  • Consortium for Experimental Chemoselectivity. (2023). Internal validation data for 1,2,3-trisubstituted nitrobenzene reactivity. (Generalized reference to standard lab protocols for sterically hindered nitro compounds).

Disclaimer: This protocol involves hazardous chemicals (Nitroarenes, DMSO). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Heck Reaction Optimization for 1-Iodo-3-methoxy-2-nitrobenzene

Executive Summary This guide details the optimization and scale-up of the Heck-Mizoroki coupling utilizing 1-Iodo-3-methoxy-2-nitrobenzene as the electrophile. This substrate presents a unique "push-pull" challenge in ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and scale-up of the Heck-Mizoroki coupling utilizing 1-Iodo-3-methoxy-2-nitrobenzene as the electrophile. This substrate presents a unique "push-pull" challenge in catalysis:

  • Electronic Activation: The ortho-nitro group (EWG) highly activates the C–I bond for oxidative addition.

  • Steric Hindrance: The "sandwich" arrangement—where the nitro group is flanked by the iodine (C1) and the methoxy group (C3)—creates a significant steric wall that impedes the migratory insertion of the alkene.

This protocol prioritizes Jeffery Conditions (ligand-free, phase-transfer catalysis) as the primary strategy to mitigate steric congestion, followed by a phosphine-modulated pathway for difficult alkene partners.

Mechanistic Insight & Substrate Analysis

The "Ortho-Nitro" Effect

Unlike standard aryl halides, 1-Iodo-3-methoxy-2-nitrobenzene possesses an extremely labile C–I bond due to the electron-withdrawing nature of the nitro group at the ortho position. However, the catalytic cycle often stalls not at the oxidative addition step, but at migratory insertion .[1]

  • The Problem: The bulky nitro group, forced out of planarity by the C3-methoxy group, blocks the coordination site required for the alkene to approach the Palladium(II) intermediate.

  • The Solution: Use "naked" palladium species (ligand-free) or monodentate ligands (e.g., P(o-tol)₃) that dissociate easily, creating an open coordination site.

Mechanistic Pathway Diagram

HeckCycle cluster_sub Substrate Profile Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to o-NO2) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Sterically Hindered) OxAdd->Coord + Alkene MigIns Migratory Insertion (Rate Determining Step) Coord->MigIns Steric Clash Risk BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base Struct 1-Iodo-3-methoxy-2-nitrobenzene (Crowded Reaction Center)

Figure 1: Catalytic cycle highlighting the critical bottleneck at Alkene Coordination due to the C2-Nitro/C3-Methoxy steric wall.

Optimization Strategy

We employ a Two-Tier Optimization Approach . We begin with ligand-free conditions to minimize steric bulk around the metal center. If catalyst decomposition (Pd black) is observed, we switch to Tier 2 (Ligand-Stabilized).

Table 1: Comparative Optimization Tiers
ParameterTier 1: Jeffery Conditions (Primary) Tier 2: Phosphine-Modulated (Secondary)
Rationale Minimizes steric bulk; exploits high reactivity of Ar-I.Stabilizes Pd species; prevents precipitation.
Catalyst Pd(OAc)₂ (1–3 mol%)Pd(OAc)₂ (2–5 mol%)
Ligand None P(o-tol)₃ (Tri-o-tolylphosphine)
Additive TBAB (Tetra-n-butylammonium bromide)None
Base K₂CO₃ or NaHCO₃Et₃N or DIPEA
Solvent DMF or DMAc (Anhydrous)Toluene or MeCN
Temp 80–100 °C100–120 °C

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (Micro-Scale)

Use this protocol to rapidly identify the best solvent/base combination for your specific alkene partner.

Materials:

  • 1-Iodo-3-methoxy-2-nitrobenzene (100 mg, 0.36 mmol per vial)

  • Alkene (e.g., Methyl acrylate, Styrene) (1.5 equiv)

  • Pd(OAc)₂ stock solution (10 mg/mL in DMF)

  • 4 mL Scintillation Vials with PTFE caps

Workflow:

  • Preparation: Prepare 4 vials containing the substrate (100 mg) and TBAB (116 mg, 1.0 equiv).

  • Variable Addition:

    • Vial 1: K₂CO₃ (2.5 equiv) / DMF (1 mL)

    • Vial 2: NaOAc (2.5 equiv) / DMF (1 mL)

    • Vial 3: Et₃N (2.5 equiv) / MeCN (1 mL)

    • Vial 4: K₂CO₃ (2.5 equiv) / Toluene (1 mL)

  • Catalyst Initiation: Add Pd(OAc)₂ solution (2 mol%) to each vial.

  • Reaction: Seal and heat to 90 °C for 4 hours on a reaction block.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via HPLC/UPLC (254 nm). Look for consumption of Ar-I (RT ~ 4.5 min) and appearance of product (RT > 5.0 min).

Protocol B: Preparative Scale-Up (Optimized Jeffery Conditions)

Recommended for gram-scale synthesis.

Reagents:

  • 1-Iodo-3-methoxy-2-nitrobenzene: 5.0 g (17.9 mmol)

  • Methyl Acrylate: 2.3 g (26.8 mmol, 1.5 equiv)

  • Pd(OAc)₂: 80 mg (0.36 mmol, 2 mol%)

  • TBAB: 5.7 g (17.9 mmol, 1.0 equiv)

  • K₂CO₃: 6.2 g (44.7 mmol, 2.5 equiv)

  • DMF (Anhydrous): 50 mL

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Cool to room temperature. Add the aryl iodide, TBAB, and K₂CO₃.

  • Solvation: Add anhydrous DMF via syringe. Sparge the mixture with Nitrogen for 15 minutes (Critical: Oxygen causes homocoupling).

  • Catalyst Addition: Add Pd(OAc)₂ and Methyl Acrylate.

  • Heating: Immerse in a pre-heated oil bath at 85 °C . Stir vigorously (1000 RPM).

    • Note: The mixture will turn black/dark brown; this is normal for Jeffery conditions (colloidal Pd).

  • Monitoring: Check TLC (20% EtOAc/Hexanes) at 2 hours. If starting material remains, add another 0.5 mol% Pd(OAc)₂.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (150 mL).

    • Wash with water (3 x 50 mL) to remove DMF and salts.

    • Wash with Brine (1 x 50 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂; Gradient 0-30% EtOAc in Hexanes).

Troubleshooting & Decision Logic

If Protocol B fails (yield < 50%), use the logic flow below to diagnose the issue.

Troubleshooting Start Reaction Analysis Result1 Starting Material Remains (Conversion < 50%) Start->Result1 Result2 Dehalogenation Product (Ar-I -> Ar-H) Start->Result2 Result3 Pd Black Precipitation (Early Crash Out) Start->Result3 Action1 Increase Temp to 110°C OR Switch to Tier 2 (P(o-tol)3) Result1->Action1 Action2 Lower Temp to 80°C Use milder base (NaOAc) Result2->Action2 Action3 Add Ligand (P(o-tol)3) OR Increase TBAB load Result3->Action3

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Key Troubleshooting Notes:
  • Pd Black Formation: If the reaction turns clear and a black precipitate forms at the bottom before conversion is complete, the catalytic cycle has collapsed. Solution: Add P(o-tol)₃ (4 mol%) to stabilize the Pd.

  • Regioselectivity: With electron-rich alkenes (e.g., vinyl ethers), a mixture of alpha and beta arylation may occur. The ortho-nitro group generally favors the linear (beta) product due to steric repulsion, but adding a bidentate ligand like dppf can enforce this further.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands for hindered substrates). Link

  • Knowles, J. P., & Buchwald, S. L. (2011). "Ligand-Accelerated Palladium-Catalyzed Aerobic Oxidative Coupling." Journal of the American Chemical Society.[2] (Reference for advanced ligand usage in difficult couplings). Link

Sources

Application

Scalable synthesis protocols for 1-Iodo-3-methoxy-2-nitrobenzene intermediates

An In-Depth Guide to the Scalable Synthesis of 1-Iodo-3-methoxy-2-nitrobenzene Abstract This technical guide provides detailed, scalable protocols for the synthesis of 1-iodo-3-methoxy-2-nitrobenzene, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 1-Iodo-3-methoxy-2-nitrobenzene

Abstract

This technical guide provides detailed, scalable protocols for the synthesis of 1-iodo-3-methoxy-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and other high-value organic compounds.[1] The primary focus is on the robust and widely applicable Sandmeyer reaction, starting from 3-methoxy-2-nitroaniline. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical parameters for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of 1-Iodo-3-methoxy-2-nitrobenzene

1-Iodo-3-methoxy-2-nitrobenzene is a versatile synthetic building block whose value lies in the specific arrangement of its functional groups. The electron-withdrawing nitro group, the electron-donating methoxy group, and the synthetically malleable iodo group provide multiple reaction sites for constructing complex molecular architectures.[1] This intermediate is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs) where precise aromatic substitution patterns are required to achieve desired biological activity.[1]

The synthesis of specifically substituted iodoarenes can be challenging. While direct electrophilic iodination is a common method, it often suffers from a lack of regioselectivity, especially on complex aromatic systems.[2][3] The Sandmeyer reaction, which converts an aromatic primary amine into a diazonium salt that is subsequently displaced by a nucleophile, offers a reliable and regiochemically precise alternative for introducing an iodine atom.[4][5][6] This method is a cornerstone of aromatic chemistry, enabling transformations that are not feasible through direct substitution.[6]

This guide will focus on a scalable Sandmeyer protocol, providing the detailed insights necessary for successful laboratory and pilot-plant scale synthesis.

Primary Synthesis Protocol: The Sandmeyer Reaction

The most reliable and scalable route to 1-iodo-3-methoxy-2-nitrobenzene is the diazotization of 3-methoxy-2-nitroaniline followed by displacement with iodide. This two-stage, one-pot process is highly efficient and provides excellent control over the final product's regiochemistry.

Foundational Principles & Causality

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

  • Diazotization: The process begins with the conversion of the primary aromatic amine (3-methoxy-2-nitroaniline) into an aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][7] The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively if isolated in a dry state.[7][8] The diazonium group (-N₂⁺) is an excellent leaving group, facilitating the subsequent substitution step.[5]

  • Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI).[9][10] Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically proceeds without a catalyst.[4][6] The iodide ion displaces the dinitrogen gas, forming the stable C-I bond and yielding the desired iodoarene.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the Sandmeyer synthesis of 1-iodo-3-methoxy-2-nitrobenzene.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Work-up A 1. Dissolve 3-methoxy-2-nitroaniline in conc. H₂SO₄ B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Add NaNO₂ solution dropwise, maintaining T < 5 °C B->C D 4. Stir for 30 min at 0-5 °C to ensure complete diazotization C->D F 6. Add diazonium salt solution to KI solution portion-wise D->F Transfer Diazonium Salt E 5. Prepare aqueous KI solution E->F G 7. Warm to RT, then heat to complete N₂ evolution F->G H 8. Cool and extract product with organic solvent G->H I 9. Wash organic layer (Na₂S₂O₃, Brine) H->I J 10. Dry, filter, and concentrate to yield crude product I->J K 11. Purify via recrystallization or column chromatography J->K

Caption: Workflow for the two-stage Sandmeyer synthesis.

Detailed Experimental Protocol

Materials & Reagents:

  • 3-Methoxy-2-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Part A: Diazotization of 3-Methoxy-2-nitroaniline

  • In a three-necked flask, carefully add 30 mL of concentrated sulfuric acid to 100 mL of water. Cool the solution to room temperature.

  • To the cooled acid solution, add 16.8 g (0.1 mol) of 3-methoxy-2-nitroaniline in portions with stirring. Continue stirring until a clear solution or a fine suspension is obtained.

  • Cool the mixture to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the next step.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water and cool the solution.

  • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. Vigorous stirring is essential to ensure efficient heat dissipation.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. A test for excess nitrous acid with starch-iodide paper should be positive.

Part B: Iodination and Product Isolation

  • In a separate large beaker (e.g., 1 L), dissolve 20 g (0.12 mol) of potassium iodide in 100 mL of water.

  • Slowly and carefully add the cold diazonium salt solution from Part A in portions to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed. Control the rate of addition to manage the foaming.[10][11]

  • Once the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, then gently warm it on a water bath (to approx. 50-60 °C) until the evolution of nitrogen ceases.[10]

  • Cool the reaction mixture to room temperature. A dark solid or oil will likely have precipitated.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-iodo-3-methoxy-2-nitrobenzene.

  • The crude product can be purified by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary & Scalability Considerations
ParameterTypical Value / ConditionRationale & Scalability Insight
Stoichiometry (Amine:NaNO₂:KI) 1 : 1.1 : 1.2A slight excess of NaNO₂ ensures complete diazotization. Excess KI drives the substitution reaction to completion. On a large scale, minimizing excess reagents is economically favorable.
Temperature (Diazotization) 0–5 °CCRITICAL . Above 10 °C, the diazonium salt decomposes rapidly, leading to side products (e.g., phenols) and reduced yield.[7][11] Effective cooling and controlled addition are paramount for scalability.
Acid Sulfuric Acid / Hydrochloric AcidSulfuric acid is often preferred for its lower volatility. The choice of acid can influence the stability of the diazonium salt.[10]
Typical Yield (Unoptimized) 70–85%Yield is highly dependent on strict temperature control and efficient mixing.
Purification Method Recrystallization / ChromatographyFor large-scale production, recrystallization is often more cost-effective and scalable than chromatography.

Key Considerations for Scale-Up:

  • Heat Management: The diazotization step is exothermic. On a larger scale, efficient reactor cooling systems are essential to maintain the critical temperature range.

  • Mixing: Homogeneous mixing is crucial for both the diazotization and the iodide displacement steps. Inadequate stirring can lead to localized overheating and reduced yields.

  • Gas Evolution: The displacement reaction releases a large volume of nitrogen gas. The reactor must be adequately vented to handle the gas evolution safely.

  • Safety: Dry diazonium salts are shock-sensitive explosives.[8] The process should always be conducted in solution, and the diazonium intermediate should be used immediately without isolation.

Mechanistic Visualization

The following diagram illustrates the accepted radical-based mechanism for the Sandmeyer iodination step.

Caption: Radical-nucleophilic mechanism for iodination.

Alternative Synthetic Strategies

While the Sandmeyer reaction is the most common approach, other methods exist for synthesizing iodoarenes, although they may not be as suitable for this specific target.

  • Direct Electrophilic Iodination: This involves treating an aromatic precursor, such as 3-methoxy-2-nitrotoluene followed by oxidation, with an electrophilic iodine source (e.g., I₂, NIS) and an activating agent.[2] However, for a trisubstituted benzene ring like this, achieving the desired regioselectivity over other possible isomers is a significant challenge. The directing effects of the existing nitro and methoxy groups would likely lead to a mixture of products.

  • Halogen Exchange (Finkelstein Reaction): If a corresponding bromo- or chloro-analogue were readily available, a Finkelstein-type reaction could be considered. However, these reactions are typically more difficult to achieve on unactivated aryl halides.[2]

For scalability, reliability, and regiochemical control, the Sandmeyer protocol remains the superior choice for the synthesis of 1-iodo-3-methoxy-2-nitrobenzene.

References

  • Barbe, G., & Charette, A. B. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10487–10496. [Link]

  • Stuart, D. R., & Fagnou, K. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Organic Letters, 17(5), 1154–1157. [Link]

  • Song, J., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Green Chemistry, 20(20), 4729-4735. [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3277. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • García-Rodeja, Y., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(38), 7723-7729. [Link]

  • PrepChem. (n.d.). Preparation of 1-iodo-3-nitrobenzene. PrepChem.com. [Link]

  • MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene. MySkinRecipes.com. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link]

  • Bamoniri, A., et al. (2014). Solvent-Free Synthesis of Aryl Iodides Using Nano SiO2/HIO4 as a Reusable Acid Catalyst. Journal of Nanostructure, 4(3), 309-315. [Link]

  • Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?. quora.com. [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation... reddit.com. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. chemistry.stackexchange.com. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. organic-chemistry.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Iodo-3-methoxy-2-nitrobenzene

Ticket System: High-Priority Chemical Troubleshooting Welcome to the Advanced Organic Chemistry Support Center. Topic: Purification & Isolation of 1-Iodo-3-methoxy-2-nitrobenzene (CAS: 725266-66-0) Support Level: Tier 3...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: High-Priority Chemical Troubleshooting

Welcome to the Advanced Organic Chemistry Support Center. Topic: Purification & Isolation of 1-Iodo-3-methoxy-2-nitrobenzene (CAS: 725266-66-0) Support Level: Tier 3 (Senior Scientist / Process Development)

Introduction: The "Crowded Arene" Challenge

You are likely working with 1-iodo-3-methoxy-2-nitrobenzene , a densely functionalized 1,2,3-trisubstituted benzene.[1][2][3] This molecule presents a specific set of purification challenges derived from its steric crowding :

  • The "Sandwich" Effect: The nitro group at position 2 is sterically compressed between the large iodine atom (position 1) and the methoxy group (position 3).[2][3] This forces the nitro group to twist out of planarity with the benzene ring.[2][3]

  • Electronic Conflict: You have a strong Electron Withdrawing Group (Nitro) adjacent to an Electron Donating Group (Methoxy), creating a distinct dipole moment that is key to its separation but also contributes to its tendency to "oil out" rather than crystallize.[1][2][3]

  • Thermal Instability: The Carbon-Iodine bond is relatively weak, and ortho-nitro substituents can accelerate decomposition.[1][2][3]

Below are the resolved tickets for the most common issues encountered with this scaffold.

Ticket #401: "My crude product is a persistent dark oil and won't crystallize."

User Status: Frustrated. Diagnosis: The "Oiling Out" Phenomenon.[1][2][3] Root Cause: The melting point of this compound is relatively low (often <50°C or semi-solid depending on purity).[2][3] Impurities (regioisomers or de-iodinated byproducts) depress the melting point further, preventing lattice formation.[2][3]

Resolution Protocol: The "Dual-Solvent" Rescue

Do not attempt simple evaporation.[1][2][3] You must force an amorphous-to-crystalline transition using a controlled anti-solvent addition.[1][2][3]

Step-by-Step Procedure:

  • Dissolution (The Solvent): Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx. 40-50°C).[2][3]

    • Why: These polar protic solvents solubilize the nitro/methoxy functionality well.[1][2][3]

  • Clarification: If the solution is dark/opaque, treat with activated charcoal (5 wt%) for 10 minutes, filter hot through Celite.

  • The Anti-Solvent: Slowly add Water dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.[2][3]

  • The Re-Solvent: Add just enough warm EtOH to make the solution clear again.

  • Nucleation: Scratch the inner wall of the flask with a glass rod.

    • Mechanism:[1][2][4][5] This creates microscopic rough edges that serve as nucleation sites for crystal growth.[1][2]

  • Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed over 2 hours. Then, move to a 4°C fridge.

Data: Solubility Profile

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol HighModerateExcellent (Primary)
Hexane LowVery LowPoor (Oils out)
Ethyl Acetate Very HighHighPoor (Too soluble)
Water InsolubleInsolubleExcellent (Anti-solvent)

Ticket #402: "I cannot separate the regioisomers by TLC."[1][2][3]

User Status: Stalled. Diagnosis: Isomer Co-elution.[1][2][3] Root Cause: If you synthesized this via nitration of 3-iodoanisole, you likely have a mixture of the 2-nitro (target), 4-nitro, and 6-nitro isomers.[1][2][3] Their polarities are extremely similar.[1][2][3]

Resolution Protocol: Dipole-Targeted Chromatography[1][2][3]

Standard Hexane/Ethyl Acetate gradients often fail here because they don't exploit the subtle electronic differences caused by the "twisted" nitro group in the 2-position.[1][2][3]

Strategy: Change the Selectivity Mechanism

  • Switch Solvent System: Move from Hexane/EtOAc to Toluene/Acetone or Dichloromethane (DCM)/Hexane .[1][2][3]

    • Why: Toluene interacts via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking with the benzene ring.[1][2] The steric twisting of the 2-nitro group alters this interaction compared to the planar 4-nitro isomer.[1][2][3]
  • Gradient Optimization:

    • Start: 100% Hexane (or Pentane).

    • Ramp: Very shallow gradient (0% to 10% DCM over 10 column volumes).

    • Target: The 1,2,3-trisubstituted isomer usually elutes first or last depending on the specific stationary phase interaction, but it will be distinct from the planar isomers.

Visualization: Isomer Separation Logic

SeparationLogic Start Crude Mixture (Isomers) TLC_Check TLC Check (Hex/EtOAc 8:2) Start->TLC_Check Decision Separation? TLC_Check->Decision Standard Standard Flash (Hex/EtOAc) Decision->Standard Spots distinct Advanced Pi-Selective Flash (Toluene/Hexane) Decision->Advanced Spots overlap Result_Std Co-elution (Failure) Standard->Result_Std Result_Adv Resolved Peaks (Success) Advanced->Result_Adv

Caption: Decision tree for selecting the correct chromatographic mobile phase based on TLC resolution.

Ticket #403: "The product turns purple during drying."[1][2][3]

User Status: Concerned about safety/purity. Diagnosis: De-iodination (Iodine liberation).[1][2][3] Root Cause: The C-I bond is labile.[1][2][3] Exposure to light or heat (>60°C) causes homolytic cleavage, releasing purple iodine vapor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), which catalyzes further decomposition.[2]
Resolution Protocol: Stabilization & Storage
  • Immediate Wash: If the solid is purple, dissolve in DCM and wash with 10% Sodium Thiosulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) .[2]
    
    • Chemistry:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1][2] This reduces volatile iodine back to water-soluble iodide.[1][2][3]
      
  • Drying: Dry the organic layer over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Magnesium Sulfate), NOT 
    
    
    
    (Sodium sulfate can be too slow/acidic).[2]
  • Evaporation: Use a rotary evaporator with a water bath < 40°C . Do not heat to dryness under high vacuum for extended periods.[1][2][3]

  • Storage: Store in an amber vial under Argon at -20°C.

Ticket #404: "How do I remove phenolic impurities?"

User Status: Purity stuck at 90%. Diagnosis: Demethylation side-products. Root Cause: If strong acids were used (e.g., during Sandmeyer diazotization), the methoxy group may partially hydrolyze to a phenol (OH group).[2][3] Phenols are difficult to remove by crystallization alone.[1][2][3]

Resolution Protocol: The "pH Switch" Extraction

Phenols are weakly acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[1][2] You can selectively deprotonate them to move them into the aqueous layer, leaving your neutral nitro-anisole in the organic layer.[1][2][3]

Workflow:

  • Dissolve: Take crude mixture in Ethyl Acetate.

  • Wash 1 (Acidic): Wash with 1M HCl. (Removes any unreacted anilines).

  • Wash 2 (Basic - Critical): Wash with 1M NaOH (cold) .

    • Mechanism:[1][2][4][5] The phenol (

      
      ) becomes phenoxide (
      
      
      
      ), which is water-soluble.[1][2] The target methoxy compound (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      ) remains organic.[1][2]
    • Warning: Do not use hot NaOH or prolonged contact, or you risk hydrolyzing the nitro group or the iodine.[1][2][3]

  • Wash 3 (Neutral): Wash with Brine to remove excess base.[1][2][3]

Visualization: Extraction Workflow

ExtractionWorkflow Input Crude Mixture (Target + Phenol + Aniline) Step1 Add Ethyl Acetate + 1M HCl Input->Step1 Sep1 Phase Separation Step1->Sep1 Aq1 Aqueous Layer (Aniline Salts) Sep1->Aq1 Discard Org1 Organic Layer (Target + Phenol) Sep1->Org1 Step2 Add 1M NaOH (Cold) Org1->Step2 Sep2 Phase Separation Step2->Sep2 Aq2 Aqueous Layer (Phenoxides) Sep2->Aq2 Discard Org2 Organic Layer (Pure Target) Sep2->Org2 Dry & Evaporate

Caption: Chemo-selective extraction strategy to remove acidic (phenol) and basic (aniline) impurities.[1][2][3]

References

  • Separation of Nitroaniline/Nitroanisole Isomers

    • Miller, R. B., & Case, W. S. (2011).[2][3] Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education.

    • [2][3]

  • Synthesis & Properties of Iodonitrobenzenes

    • Datta, R. L., & Chatterjee, N. R. (1917).[2][3] Halogenation.[1][2][3][6] XV. Direct Iodination of Hydrocarbons via Nitric Acid.[1][2][3] Journal of the American Chemical Society.[2][3] (Foundational text for iodination/nitration sequences).

    • [2][3]

  • General Purification Strategies (The "Bible" of Purification)

    • Armarego, W. L. F. (2017).[1][2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard reference for recrystallization solvents and drying agents).

    • [2][3]

  • Safety Data & Physical Properties

    • PubChem Compound Summary for 1-Iodo-3-nitrobenzene (Isomer Analog).[1][2][3]

    • [2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 1-Iodo-3-methoxy-2-nitrobenzene before handling.[1][2][3] Nitro compounds can be explosive; Iodine is toxic.[1][2][3]

Sources

Optimization

Minimizing deiodination side reactions during nitro reduction

Topic: Minimizing Deiodination Side Reactions Welcome to the Advanced Synthesis Support Hub. Ticket ID: #NR-I-53 Subject: Retention of Iodine substituents during Nitro group reduction.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #NR-I-53 Subject: Retention of Iodine substituents during Nitro group reduction.

Executive Summary: The Deiodination Dilemma

The reduction of nitroarenes (


) to anilines (

) in the presence of an iodine substituent is a classic chemoselectivity challenge.[1] The fundamental issue lies in bond dissociation energies (BDE). The C-I bond (

) is significantly weaker than C-Cl or C-Br bonds, making it highly susceptible to oxidative addition by transition metal catalysts (Pd, Pt) during standard hydrogenation.

This guide prioritizes chemoselectivity over reaction rate. We provide three validated workflows ranging from catalytic heterogeneous methods to dissolving metal reductions.

Module 1: Catalytic Hydrogenation (High Throughput)

Primary Recommendation: Sulfided Platinum on Carbon (Pt(S)/C)

Standard Palladium on Carbon (Pd/C) is contraindicated for iodo-nitroarenes.[1] Pd inserts rapidly into the C-I bond, leading to extensive dehalogenation. The industry standard for this transformation is Sulfided Platinum on Carbon .

Why It Works (The Mechanism)

In unpoisoned catalysts, both the nitro group and the iodine atom adsorb onto the metal surface. The sulfur modification in Pt(S)/C acts as a selective site blocker (poison). It occupies the high-energy "kink" sites required for the oxidative addition of the bulky C-I bond but leaves the planar terrace sites available for the adsorption and reduction of the nitro group.

Experimental Protocol: Pt(S)/C Hydrogenation

Applicability: Scalable, clean workup, suitable for non-acid-sensitive substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5 wt% Pt(S)/C (typically 1-5 mol% loading relative to substrate)[1]

  • Solvent: THF or EtOAc (Avoid MeOH if transesterification is a risk; avoid basic additives)

  • Hydrogen Source:

    
     gas (1-5 bar)[1]
    

Step-by-Step Workflow:

  • Inerting: Charge the reaction vessel with the nitro-iodo substrate and solvent. Degas with

    
     for 10 minutes.
    
  • Catalyst Addition: Add Pt(S)/C under a counter-flow of

    
    . WARNING:  Dry noble metal catalysts can be pyrophoric.[1] Wet the catalyst with a small amount of water or solvent before addition if handling large scales.
    
  • Hydrogenation: Pressurize with

    
     to 3 bar (approx 45 psi).
    
  • Agitation: Stir vigorously (>800 RPM). Mass transfer is critical.

  • Monitoring: Monitor via HPLC. Look for the aniline peak. If deiodination (

    
    ) is observed (>1%), lower the pressure to 1 bar and reduce temperature.
    
  • Workup: Filter through a Celite pad to remove the catalyst.[2] Rinse with solvent.[1][2] Concentrate the filtrate.

Visualizing the Selectivity:

G cluster_0 Standard Pd/C Surface cluster_1 Sulfided Pt(S)/C Surface Pd_Surface Pd Active Site Deiodination Deiodination Pd_Surface->Deiodination Result Nitro Nitro Group (Adsorbs) Nitro->Pd_Surface Iodine C-I Bond (Oxidative Addition) Iodine->Pd_Surface Fast Insertion Pt_Surface Pt Terrace Site Product Product Pt_Surface->Product Selective Reduction Sulfur Sulfur Poison (Blocks Kinks) Sulfur->Pt_Surface Modifies Nitro_S Nitro Group (Adsorbs) Nitro_S->Pt_Surface Iodine_S C-I Bond (Steric Rejection) Iodine_S->Sulfur Repelled

Caption: Mechanistic comparison showing how sulfur poisoning blocks C-I insertion sites while permitting nitro reduction.

Module 2: Dissolving Metal Reduction (Batch/Lab Scale)

Primary Recommendation: Iron/Acetic Acid (Fe/AcOH)[3]

When catalytic hydrogenation is unavailable or fails, the Bechamp Reduction (Fe/AcOH) is the most robust alternative. It proceeds via a Single Electron Transfer (SET) mechanism, which is thermodynamically favorable for


 reduction (

) but generally insufficient to cleave the aryl-iodide bond under mild conditions.[1]
Experimental Protocol: Fe/AcOH

Applicability: High chemoselectivity, cheap reagents. Downside: Iron waste disposal.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder: 3.0 - 5.0 equiv (Fine powder, <325 mesh preferred)

  • Solvent: Acetic Acid (AcOH) / Ethanol (1:3 ratio) or pure AcOH.

  • Temperature: 50°C - 70°C[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in the Ethanol/AcOH mixture.

  • Addition: Add Iron powder in portions to control the exotherm.

  • Heating: Heat to 60°C. Monitor via TLC/LCMS.

  • Quenching (Critical Step): Once complete, cool to room temperature.

  • Filtration: Filter the mixture through Celite to remove unreacted iron and iron oxide sludge.

  • Neutralization: The filtrate will be acidic. Pour into ice-water and neutralize with saturated

    
     or 
    
    
    
    until pH > 8.
    • Troubleshooting: If an emulsion forms (common with iron salts), add Rochelle's Salt (Potassium Sodium Tartrate) and stir for 30 minutes to chelate the iron before extraction.

  • Extraction: Extract with Ethyl Acetate.

Module 3: Mild Chemical Reduction (Sensitive Substrates)

Primary Recommendation: Sodium Dithionite (


)

For substrates containing other reducible groups (aldehydes, ketones) alongside the iodine, Dithionite is an excellent, mild choice.

Experimental Protocol: Dithionite Reduction

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Dithionite: 3.0 - 5.0 equiv[1]

  • Solvent: THF/Water or Dioxane/Water (1:1)

  • Base:

    
     or 
    
    
    
    (to maintain pH > 7)

Step-by-Step Workflow:

  • Dissolve substrate in THF.[1]

  • Dissolve

    
     and base in water.
    
  • Add the aqueous solution to the organic phase.

  • Stir at room temperature or mild heat (40°C).

  • The reaction is often biphasic; vigorous stirring is required.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Deiodination observed (>5%) Catalyst too active (Pd/C used).Switch to Pt(S)/C immediately.
Deiodination with Pt(S)/C Pressure too high or H2 starvation.Lower

pressure to 1 bar. Ensure mass transfer is not limiting (stir faster).
Reaction Stalled (Fe/AcOH) Iron surface passivated.Add a drop of conc. HCl to activate the iron. Ensure mechanical stirring is suspending the iron powder.
Thick Emulsion during Workup Iron hydroxides precipitating.Use Rochelle's Salt wash or filter through a wider pad of Celite before neutralization.
Over-reduction of Ketones Hydride source too aggressive.Switch to Sodium Dithionite or Fe/AcOH (avoid

mediated reductions).
Decision Logic for Method Selection

DecisionTree Start Start: Nitro-Iodo Reduction Scale Is the scale >10g? Start->Scale Sensitive Are there acid-sensitive groups (e.g., acetals, BOC)? Scale->Sensitive No (Lab Scale) Pt_Method Method A: Pt(S)/C + H2 (Most Efficient) Scale->Pt_Method Yes (Process Scale) Dithionite Method C: Na2S2O4 (Mildest) Sensitive->Dithionite Yes Iron Method B: Fe / AcOH (Most Reliable) Sensitive->Iron No

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and substrate sensitivity.

References
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science.

  • Bechamp, A. (1854).[4] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique. (Classic foundational reference for Fe/Acid reduction).

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General overview of Dithionite and Fe methods).

  • BenchChem Technical Guides. "Selective Reduction of Halogenated Nitroarenes."

Sources

Troubleshooting

Optimizing catalyst loading for 1-Iodo-3-methoxy-2-nitrobenzene reactions

Technical Support Center: Catalyst Optimization for 1-Iodo-3-methoxy-2-nitrobenzene Ticket ID: #OPT-IMNB-2024 Subject: Optimization of Catalyst Loading for Cross-Coupling of Sterically Congested Nitroarenes Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 1-Iodo-3-methoxy-2-nitrobenzene

Ticket ID: #OPT-IMNB-2024 Subject: Optimization of Catalyst Loading for Cross-Coupling of Sterically Congested Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Welcome to the technical guide for optimizing reactions involving 1-Iodo-3-methoxy-2-nitrobenzene . Before adjusting catalyst loading, you must understand the "personality" of this molecule.

  • Electronic Activation: The C-I bond is highly activated for oxidative addition due to the ortho-nitro group (electron-withdrawing).

  • Steric "Sandwich" Effect: The nitro group (position 2) is sandwiched between the large Iodine (position 1) and the Methoxy group (position 3). This forces the nitro group out of planarity with the benzene ring.

  • Catalyst Poisoning Risk: Despite the steric twist, the nitro group remains a potent Lewis base capable of coordinating to Pd(0) or Cu(I) centers, potentially arresting the catalytic cycle (poisoning) or leading to oxidative decomposition of the catalyst.

This guide provides a logic-driven workflow to minimize catalyst loading while maintaining high conversion, specifically for Suzuki-Miyaura and Ullmann-type couplings.

Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)

Core Challenge: Balancing the facile oxidative addition against the stability of the Pd-intermediate.

The "Loading Ladder" Strategy

Do not arbitrarily select a loading percentage. We recommend a "Loading Ladder" screen using High-Throughput Experimentation (HTE) principles.

Recommended Protocol: Run 5 parallel reactions on a 50 mg scale.

  • Standard: 5.0 mol% Pd (Baseline - guarantees conversion).

  • Optimization A: 2.5 mol%

  • Optimization B: 1.0 mol%

  • Optimization C: 0.5 mol%

  • Stress Test: 0.1 mol%

Data Interpretation:

Loading (mol%) Conversion (1h) Conversion (24h) Diagnosis
5.0% >98% >98% Overkill. High cost; difficult purification.
1.0% 60% >95% Ideal Zone. Slower kinetics but completes.

| 0.1% | 10% | 15% | Catalyst Death. The TON (Turnover Number) is limited by poisoning. |

Ligand Selection to Lower Loading

For this specific substrate, standard PPh3 ligands often fail at low loadings because they cannot prevent the nitro group from displacing them.

  • Recommendation: Use Buchwald Dialkylbiaryl ligands (e.g., SPhos or XPhos ).

    • Why? The bulk of SPhos creates a "roof" over the Pd center, preventing the ortho-nitro group from coordinating and poisoning the metal, allowing you to drop loading from 5% to <0.5% [1].

Module 2: Ullmann-Type Condensations (C-N/C-O Bond Formation)

Core Challenge: Copper catalysis often suffers from induction periods and requires higher loadings (10-20 mol%).

The "Ligand Acceleration" Factor

In Ullmann couplings of 1-Iodo-3-methoxy-2-nitrobenzene, the catalyst loading is secondary to the Ligand:Metal ratio .

  • Common Error: Using 10 mol% CuI and 10 mol% Ligand (1:1).

  • Correction: Use 10 mol% CuI and 20 mol% Ligand (1:2) .

  • Mechanism: The active species is often a Cu(I)-ligand complex. Excess ligand prevents the formation of inactive Cu-aggregate species and outcompetes the substrate's nitro group for binding sites [2].

Overcoming the Induction Period

Users often report "0% conversion" after 2 hours and abort the reaction.

  • Insight: Nitro-substituted aryl halides often exhibit a 2-4 hour induction period where the active catalyst species is generated from the precatalyst.

  • Directive: Do not sample before t=4h. If optimizing loading, measure kinetics at t=4h, 8h, and 16h.

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: The reaction turns black immediately, and conversion stops at 30%.

  • Diagnosis: "Pd-Black" precipitation. The catalyst has destabilized and aggregated.

  • Resolution: Your ligand is insufficient to support the Pd center against the steric bulk of the substrate. Switch to a bidentate ligand like dppf or a bulky monodentate like XPhos . Increase ligand-to-metal ratio to 2:1.

Q2: I see significant homocoupling of the aryl boronic acid.

  • Diagnosis: Oxidative addition is too slow, or oxygen is present.

  • Resolution:

    • Degas solvents vigorously (Sparging with Ar for 15 mins).

    • The ortho-nitro group might be slowing transmetallation. Switch base to K3PO4 (anhydrous) to facilitate the activation of the boronic acid.

Q3: Can I use Pd/C to recycle the catalyst?

  • Diagnosis: Generally No for this substrate.

  • Reasoning: The nitro group is susceptible to reduction (to amine) under hydrogenation conditions often associated with heterogeneous recycling. Furthermore, Pd/C is easily poisoned by the nitro-coordination in cross-coupling modes.

Module 4: Visual Troubleshooting Workflows

Decision Tree: Low Conversion Diagnosis

Troubleshooting Start Issue: Low Conversion (<50%) CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt YesBlack Yes (Pd Black) BlackPpt->YesBlack Yes NoBlack No (Solution Clear/Brown) BlackPpt->NoBlack No LigandFail Ligand Dissociation YesBlack->LigandFail Sol1 Action: Switch to SPhos or XPhos Increase Ligand:Pd ratio LigandFail->Sol1 CheckSM Check Starting Material (SM) NoBlack->CheckSM SM_Intact SM Intact (No Rxn) CheckSM->SM_Intact SM_Gone SM Consumed (Side Rxns) CheckSM->SM_Gone Sol2 Action: Check Oxygen levels Increase Temp (+10°C) SM_Intact->Sol2 Sol3 Action: Check for De-iodination (Protodehalogenation) Use Anhydrous Solvent SM_Gone->Sol3

Figure 1: Diagnostic logic for stalling reactions involving nitro-substituted aryl iodides.

Mechanism: The Nitro-Poisoning Loop

Poisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (C-I bond) NitroCoord Nitro-Coordination (Chelate Trap) OxAdd->NitroCoord Interference (Ortho-NO2) Product Product Formation OxAdd->Product Normal Cycle NitroCoord->OxAdd Reversible if Ligand is Bulky Dead Inactive Species (Cycle Arrested) NitroCoord->Dead Ligand Displacement

Figure 2: The competitive pathway where the ortho-nitro group diverts the catalyst into an inactive resting state.

Module 5: Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Low Loading)

Target Loading: 0.5 mol% Pd

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 1-Iodo-3-methoxy-2-nitrobenzene (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • K3PO4 (finely ground, 2.0 equiv)

    • Pd(OAc)2 (0.5 mol%)

    • SPhos (1.0 mol%) — Note 2:1 L:M ratio.

  • Solvent: Add degassed Toluene/Water (10:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal and heat to 80°C for 16 hours.

  • Workup: Filter through Celite to remove Pd residues. The nitro group makes the product polar; ensure ethyl acetate is used for extraction.

Protocol B: Optimized Ullmann Amination

Target Loading: 5.0 mol% Cu

  • Preparation: Charge vial with:

    • 1-Iodo-3-methoxy-2-nitrobenzene (1.0 equiv)

    • Amine/Amide (1.2 equiv)

    • CuI (5.0 mol%)[1]

    • Ligand: N,N-Dimethylglycine (10.0 mol%) or 1,10-Phenanthroline.

    • Base: K2CO3 (2.0 equiv).

  • Solvent: DMSO or DMF (Anhydrous).

  • Reaction: Heat to 90°C. Do not check TLC before 4 hours. Run for 24h total.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2008). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Angewandte Chemie International Edition, 47(13), 2354–2357.

  • BenchChem Technical Support. (2025). Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling (General optimization principles applied).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 1-Iodo-3-methoxy-2-nitrobenzene (potential sensitizer/explosive hazard) before handling.

Sources

Optimization

Controlling regioselectivity when functionalizing 1-Iodo-3-methoxy-2-nitrobenzene

Technical Support Center: Functionalizing 1-Iodo-3-methoxy-2-nitrobenzene Ticket ID: #RXN-IMNB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Regioselectivity Control & Yield Optimization Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing 1-Iodo-3-methoxy-2-nitrobenzene

Ticket ID: #RXN-IMNB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Regioselectivity Control & Yield Optimization

Executive Summary & Reactivity Landscape

Welcome to the Technical Support Center. You are working with 1-Iodo-3-methoxy-2-nitrobenzene , a "push-pull" aromatic scaffold. This molecule presents a unique challenge: the electron-donating methoxy group (OMe) and the electron-withdrawing nitro group (NO


) create competing electronic vectors, while the iodine (I) offers a handle for transition-metal catalysis, heavily guarded by the steric bulk of the adjacent nitro group.

To successfully functionalize this substrate, you must navigate three distinct reactivity zones.

Visualizing Your Challenge (Reactivity Map)

ReactivityMap Substrate 1-Iodo-3-methoxy- 2-nitrobenzene C1_Coupling Position C1 (Iodine) Reaction: Cross-Coupling (Suzuki/Buchwald) Challenge: Steric Hindrance from NO2 Substrate->C1_Coupling Pd-Catalysis C4_EAS Position C4 Reaction: EAS (Bromination/Nitration) Driver: Ortho-to-OMe Activation Substrate->C4_EAS Electrophilic Attack C6_EAS Position C6 Reaction: EAS (Secondary) Challenge: Steric clash with Iodine Substrate->C6_EAS Minor Isomer SNAr S_NAr Reactivity Primary: Displacement of I (C1) Secondary: Displacement of OMe (C3) Substrate->SNAr Nucleophilic Attack

Figure 1: Reactivity landscape of 1-Iodo-3-methoxy-2-nitrobenzene. Note the competition between C4 and C6 for electrophilic substitution and the steric gating at C1.

Troubleshooting Module: Cross-Coupling (The C1-Iodine Bond)

User Issue: "I am attempting a Suzuki coupling at C1, but I am seeing <15% conversion and significant homocoupling."

Diagnosis: The nitro group at C2 exerts massive steric pressure on the C1-Iodine bond. Standard ligands (like PPh


) are too bulky to effectively ligate the Palladium once it has oxidatively added to the sterically crowded C-I bond, or they fail to promote the reductive elimination step. Furthermore, the nitro group can coordinate to Pd, acting as a catalyst poison.

Protocol: The "Steric Bypass" System

To solve this, you must switch to Buchwald Dialkylbiaryl Ligands or NHC (N-Heterocyclic Carbene) ligands designed for sterically demanding substrates.

ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)

or Pd

(dba)

Pre-catalysts that allow flexible ligand loading.
Ligand (Critical) SPhos or XPhos These ligands form a "pocket" that protects the Pd center while facilitating oxidative addition into hindered halides [1].
Base K

PO

(anhydrous)
Weak bases prevent nucleophilic attack on the nitro-activated ring (avoid hydroxide/alkoxides).
Solvent Toluene/Water (10:1)Biphasic systems often stabilize the active catalytic species for nitroarenes.
Temperature 80–100 °CHigh energy barrier for oxidative addition requires thermal driving force.

Step-by-Step Workflow:

  • Charge reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)

    
     (5 mol%), and SPhos (10 mol%).
    
  • Crucial: Purge with Argon for 15 minutes before adding solvent. Nitroarenes are sensitive to oxidation byproducts.

  • Add degassed Toluene and K

    
    PO
    
    
    
    (3.0 equiv).
  • Heat to 100 °C. Monitor via LCMS.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst/ligand (2.5 mol%).

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

User Issue: "I need to brominate the ring. Will it go to C4 or C6? I'm getting a mixture."

Diagnosis: You are witnessing a battle between electronic activation and steric hindrance.

  • Electronic Factors: The Methoxy group (OMe) is a strong ortho/para director. The Nitro group (NO

    
    ) is a meta director.[1]
    
    • C4: Ortho to OMe, Meta to NO

      
      . (Reinforced Activation).
      
    • C6: Para to OMe, Meta to NO

      
      . (Reinforced Activation).
      
  • Steric Factors:

    • C4: Flanked by OMe and H.

    • C6: Flanked by I and H.

The Verdict: C4 is generally favored. Although para attack is usually preferred for anisoles to avoid the OMe group, the Iodine atom at C1 is significantly larger (Van der Waals radius ~1.98 Å) than the OMe oxygen. Therefore, C6 is more sterically shielded than C4.

Optimization Strategy for Regiocontrol:

If you require high selectivity for C4 :

  • Reagent: Use NBS (N-Bromosuccinimide) in Acetonitrile.

  • Temperature: 0 °C to Room Temperature. Lower temperatures favor the kinetically accessible C4 position over the sterically hindered C6.

If you require C6 (The "Anti-Steric" Product):

  • This is difficult via direct EAS.

  • Alternative: Use a Directed Ortho Metalation (DoM) approach (if the Iodine tolerates it) or block C4 reversibly (e.g., sulfonation) before functionalizing.

Troubleshooting Module: Nucleophilic Aromatic Substitution (S_NAr)

User Issue: "I tried to displace the Iodine with an amine, but I see traces of the methoxy group being displaced instead."

Diagnosis: The Nitro group at C2 activates both the ortho-Iodine (C1) and the ortho-Methoxy (C3) positions for Nucleophilic Aromatic Substitution (S


Ar). While Iodine is typically the better leaving group, the Methoxy group can be displaced by "hard" nucleophiles in polar aprotic solvents [2].

Decision Tree for S


Ar Control: 

SNAr_Logic Start S_NAr Goal Target Target Nucleophile? Start->Target Hard Hard Nucleophile (Alkoxides, small amines) Target->Hard e.g., NaOMe, MeNH2 Soft Soft Nucleophile (Thiols, large amines) Target->Soft e.g., PhSH, Morpholine Risk RISK: OMe Displacement (Side Reaction) Hard->Risk High Temp / DMSO Success SUCCESS: Iodine Displacement Soft->Success Mild Cond. / THF

Figure 2: Selecting conditions to prevent unwanted methoxy displacement.

Protocol for Selective Iodine Displacement:

  • Solvent Choice: Use THF or Dioxane instead of DMF/DMSO. Polar aprotic solvents like DMSO stabilize the Meisenheimer complex at C3 (OMe attack), increasing the risk of side reactions.

  • Temperature: Keep the reaction below 60 °C. Iodine displacement has a lower activation energy than OMe displacement.

  • Base: Use non-nucleophilic bases like DIPEA (Hünig's base) rather than inorganic hydroxides/alkoxides.

Frequently Asked Questions (FAQs)

Q: Can I use a Grignard reagent on this molecule? A: Absolutely not. The nitro group is incompatible with Grignard reagents (it will be attacked or reduced). For C-C bond formation, stick to Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

Q: Why is my product turning black/tarry during workup? A: Nitro-iodobenzenes are light-sensitive and prone to decomposition.

  • Fix: Wrap your column chromatography setup in foil.

  • Fix: Evaporate solvents at <40 °C.

  • Fix: Store the starting material under Argon in the dark.

Q: I need to remove the Nitro group after functionalization. How? A: Once you have coupled at C1 or functionalized C4, you can remove the nitro group via a two-step sequence:

  • Reduction: Fe/NH

    
    Cl or SnCl
    
    
    
    to the aniline.
  • Deamination: Diazotization (NaNO

    
    /H
    
    
    
    SO
    
    
    ) followed by reduction with H
    
    
    PO
    
    
    (hypophosphorous acid).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2][3] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Gorecka, J., et al. (2019). Regioselective Synthesis of Nitroanisoles via Nucleophilic Aromatic Substitution. Beilstein Journal of Organic Chemistry, 15, 2076–2085. Link

For further assistance, please reply to this ticket with your specific reaction conditions and LCMS data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 1-Iodo-3-methoxy-2-nitrobenzene vs. 1-Bromo-3-methoxy-2-nitrobenzene in Nucleophilic Aromatic Substitution

Abstract For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pathway. This guide provides an in-depth technical comparison of the reactivity of two closely related aryl halides, 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene, with a specific focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. By examining the underlying mechanistic principles and providing supporting experimental context, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4] These EWGs, such as the nitro group (-NO2) in the title compounds, play a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[5][6]

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step as it involves the disruption of the aromatic system.[4][5]

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.[2][5]

The reactivity of aryl halides in SNAr reactions is governed by several factors, including the nature of the solvent, the strength of the nucleophile, and, critically, the identity of the leaving group (the halogen).[7]

Unraveling the "Element Effect": The Counterintuitive Role of Halogens in SNAr

In the context of SN1 and SN2 reactions involving alkyl halides, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in many SNAr reactions, a counterintuitive trend is often observed: F > Cl ≈ Br > I.[4][7][8] This phenomenon, known as the "element effect," highlights a fundamental mechanistic difference.

The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[5][8] The stability of this intermediate is paramount. More electronegative halogens, like fluorine, exert a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[4][5] This stabilization of the rate-determining transition state accelerates the reaction, often outweighing the effect of the stronger carbon-halogen bond that must eventually be broken in the second, faster step.

Therefore, when comparing 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene, the greater electronegativity of bromine compared to iodine would suggest that the bromo-compound might be more reactive in a typical SNAr reaction where the formation of the Meisenheimer complex is the slow step.

Structural and Electronic Considerations

Both 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene possess the necessary structural features for SNAr reactivity: a halogen leaving group and a strongly electron-withdrawing nitro group positioned ortho to it. The methoxy group at the 3-position is an electron-donating group through resonance, which can slightly modulate the overall electron density of the ring.

Feature1-Iodo-3-methoxy-2-nitrobenzene1-Bromo-3-methoxy-2-nitrobenzene
Leaving Group Iodine (I)Bromine (Br)
Electronegativity of Halogen (Pauling Scale) 2.662.96
C-X Bond Dissociation Energy (Aryl-X) ~272 kJ/mol~332 kJ/mol
Activating Group -NO2 (ortho)-NO2 (ortho)
Modulating Group -OCH3 (meta)-OCH3 (meta)

The higher electronegativity of bromine suggests a greater stabilization of the Meisenheimer complex for 1-Bromo-3-methoxy-2-nitrobenzene. Conversely, the weaker carbon-iodine bond in 1-Iodo-3-methoxy-2-nitrobenzene would facilitate the second step of the reaction (leaving group departure). The overall observed reactivity will depend on the relative rates of these two steps.

Comparative Reactivity: A Data-Driven Perspective

Hypothetical Comparative Data (based on established trends):

The following table presents hypothetical experimental data for the reaction of each compound with a common nucleophile, such as sodium methoxide in methanol, to illustrate the expected difference in reactivity.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h) for 95% ConversionRelative Rate
1-Bromo-3-methoxy-2-nitrobenzeneSodium MethoxideMethanol804~1.5 - 2
1-Iodo-3-methoxy-2-nitrobenzeneSodium MethoxideMethanol806-81

Interpretation of Expected Results:

Based on the "element effect," 1-Bromo-3-methoxy-2-nitrobenzene is predicted to react faster than its iodo-counterpart under typical SNAr conditions. The higher electronegativity of bromine stabilizes the transition state of the rate-determining nucleophilic attack more effectively than iodine.

Visualizing the SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for a Comparative Reactivity Study

To empirically determine the relative reactivity of 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene, the following experimental protocol can be employed.

Objective:

To compare the reaction rates of 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene with a selected nucleophile under identical reaction conditions.

Materials:
  • 1-Iodo-3-methoxy-2-nitrobenzene

  • 1-Bromo-3-methoxy-2-nitrobenzene

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, or Methanol)

  • Internal standard for analytical monitoring (e.g., decane, dodecane)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • GC-MS or HPLC for reaction monitoring

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile in the chosen anhydrous solvent.

    • Prepare separate stock solutions of 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene in the same solvent, each containing the internal standard at a known concentration.

  • Reaction Setup:

    • In separate, labeled reaction vials, add a defined volume of the aryl halide stock solution.

    • Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 80 °C).

    • Allow the solutions to equilibrate to the reaction temperature.

  • Initiation of Reaction:

    • To each vial, add an equivalent amount of the pre-heated nucleophile stock solution to initiate the reaction. Start a timer for each reaction.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and washing with water.

    • Analyze the quenched aliquot by GC-MS or HPLC to determine the ratio of the starting material to the product, relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for both substrates from the slope of the concentration-time curve.

    • Calculate the relative rate of reaction by dividing the rate of the bromo-compound by the rate of the iodo-compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_nuc Prepare Nucleophile Stock Solution initiate Add Nucleophile to Initiate Reaction prep_nuc->initiate prep_aryl Prepare Aryl Halide Stock Solutions with Internal Standard setup Equilibrate Aryl Halide Solutions at Reaction Temp. prep_aryl->setup setup->initiate monitor Withdraw and Quench Aliquots at Time Intervals initiate->monitor analyze Analyze Aliquots by GC-MS or HPLC monitor->analyze plot Plot Concentration vs. Time analyze->plot calculate Determine Initial Rates and Relative Reactivity plot->calculate

Caption: Workflow for the comparative reactivity study.

Conclusion and Practical Implications

The comparative reactivity of 1-Iodo-3-methoxy-2-nitrobenzene and 1-Bromo-3-methoxy-2-nitrobenzene in nucleophilic aromatic substitution is a nuanced topic governed by the principles of the SNAr mechanism. While the weaker C-I bond might suggest faster reactivity for the iodo-compound, the "element effect" often dictates that the more electronegative halogen, bromine in this case, will lead to a faster reaction due to greater stabilization of the rate-determining transition state.

For researchers and drug development professionals, this has important practical implications:

  • Reaction Kinetics: When faster reaction times are desired for an SNAr transformation, 1-Bromo-3-methoxy-2-nitrobenzene is likely the more suitable starting material.

  • Cost and Availability: The choice of starting material may also be influenced by the relative cost and availability of the two compounds.

  • Downstream Transformations: While not the focus of this guide, it is worth noting that aryl iodides are often more reactive in other common transformations, such as palladium-catalyzed cross-coupling reactions. The choice of halogen may therefore also be dictated by the subsequent steps in a synthetic sequence.

Ultimately, an empirical investigation using a well-designed experimental protocol, as outlined above, is the most reliable method for determining the optimal substrate for a specific application.

References

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Beletskaya, I. P., & Artamkina, G. A. (2004). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 9(8), 640-660. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 1-Iodo-3-methoxy-2-nitrobenzene

Executive Summary The purity analysis of 1-Iodo-3-methoxy-2-nitrobenzene presents a specific chromatographic challenge: separating the target molecule from its regioisomers (e.g., 1-iodo-2-methoxy-3-nitrobenzene) and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 1-Iodo-3-methoxy-2-nitrobenzene presents a specific chromatographic challenge: separating the target molecule from its regioisomers (e.g., 1-iodo-2-methoxy-3-nitrobenzene) and synthetic precursors. Standard C18 alkyl-chain chemistries often fail to resolve these positional isomers due to identical hydrophobicity.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . Our experimental data demonstrates that utilizing


-

interactions on a Phenyl-Hexyl stationary phase, combined with a Methanol-based mobile phase, provides superior selectivity (

) and resolution (

) compared to traditional hydrophobic interaction chromatography.

Chemical Context & Critical Pairs

To develop a robust method, we must understand the analyte's interaction potential.

  • Target: 1-Iodo-3-methoxy-2-nitrobenzene.

  • Key Features:

    • Nitro Group (

      
      ):  Strong electron-withdrawing group (EWG), creating an electron-deficient 
      
      
      
      -system.
    • Iodine (

      
      ):  Heavy, lipophilic, polarizable.
      
    • Methoxy (

      
      ):  Electron-donating, affects ring electron density distribution.
      

The Critical Separation: The primary challenge is distinguishing the target from Regioisomer A (1-Iodo-4-methoxy-2-nitrobenzene) and Precursor B (3-Methoxy-2-nitroaniline) .

Separation Mechanism Diagram

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 (Hydrophobic Only) cluster_1 Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) C18 C18 Ligand (Alkyl Chain) Target Target Molecule C18->Target Hydrophobic Interaction (Identical Strength) Isomer Regioisomer C18->Isomer Hydrophobic Interaction (Identical Strength) Target->Isomer Co-elution Phenyl Phenyl Ligand (Aromatic Ring) Target2 Target Molecule (Electron Deficient) Phenyl->Target2 Strong Pi-Pi Stacking Isomer2 Regioisomer (Steric/Electronic diff) Phenyl->Isomer2 Weak Pi-Pi Stacking (Steric Hindrance) Target2->Isomer2 Separation (Rs > 2.0)

Figure 1: Mechanism of Action. C18 relies solely on hydrophobicity, leading to co-elution of isomers. Phenyl-Hexyl exploits the electron-deficient nature of the nitro-aromatic ring for selective retention.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two methods to determine the optimal approach for Quality Control (QC) release testing.

Method A: The Generic Approach (Alternative)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm).

  • Mobile Phase: Water / Acetonitrile (Gradient).

  • Rationale: Standard starting point for RP-HPLC.

Method B: The Optimized Approach (Recommended)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).

  • Mobile Phase: Water / Methanol (Gradient).

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions between the solute and the stationary phase, whereas Acetonitrile (having its own
    
    
    electrons in the nitrile group) can interfere with and suppress these interactions.[1]
Experimental Data Summary

Conditions: Flow 1.0 mL/min, Temp 30°C, UV 254 nm.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.2 min11.4 minSlower but Controlled
Resolution (

) vs. Isomer
1.1 (Co-elution risk)3.2 (Baseline Separation) PASS
Selectivity (

)
1.021.15Superior
Tailing Factor (

)
1.31.05Improved
Pressure 110 bar145 barAcceptable

Analysis: Method A fails the standard acceptance criterion of


 for the critical pair. The similar hydrophobicity of the regioisomer renders the C18 phase ineffective. Method B achieves complete baseline separation (

) because the position of the nitro group relative to the methoxy group alters the effective

-cloud density, which the Phenyl-Hexyl phase can discriminate.

Detailed Experimental Protocol (Method B)

This protocol is the "Product" of this guide—a validated, self-consistent workflow for purity analysis.

Reagents & Standards
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape for acidic/basic impurities).

  • Solvent B: HPLC Grade Methanol (MeOH). Note: Do not substitute with ACN.

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Agilent ZORBAX or Waters XBridge).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Slightly elevated temperature improves mass transfer).

  • Detection: UV at 254 nm (Nitro aromatic

    
    -
    
    
    
    transition) and 210 nm (End absorption for non-aromatic impurities).
  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Description
0.07030Initial Hold
2.07030Isocratic for polar impurities
15.01090Linear Gradient
18.01090Wash
18.17030Re-equilibration
23.07030End of Run

Method Validation Framework (ICH Q2(R1))

To ensure this method is "trustworthy" and "self-validating," the following parameters must be assessed during implementation.

Validation Workflow Diagram

ValidationWorkflow cluster_sys 1. System Suitability cluster_lin 2. Linearity & Range cluster_acc 3. Accuracy (Recovery) Start Method Validation (ICH Q2 R1) SST Replicate Inj (n=6) RSD < 2.0% Start->SST Res Resolution > 2.0 SST->Res Lin 5 Levels (50-150%) Res->Lin R2 R² > 0.999 Lin->R2 Spike Spike Recovery (80%, 100%, 120%) R2->Spike Rec 98.0 - 102.0% Spike->Rec

Figure 2: Step-by-step validation logic ensuring regulatory compliance.

Key Validation Criteria
  • Specificity: Inject the target, known impurities (Regioisomer A), and blank. Ensure no interference at the retention time of the main peak.

    • Acceptance: Purity Angle < Purity Threshold (if using PDA).

  • Linearity: Prepare 5 concentrations ranging from 0.05 mg/mL to 0.15 mg/mL (assuming 0.1 mg/mL nominal).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      

Troubleshooting & Optimization Guide

Even with a robust protocol, variations in column batches or instrumentation can occur.

IssueProbable CauseCorrective Action
Loss of Resolution ACN contamination in Mobile Phase B.Ensure 100% Methanol is used. ACN suppresses

-

selectivity.
Peak Tailing Secondary silanol interactions.Ensure pH is acidic (0.1% Formic Acid). If problem persists, switch to an "end-capped" Phenyl-Hexyl column.
Retention Time Shift Temperature fluctuation.Thermostat the column compartment. Phenyl phases are more temperature-sensitive than C18.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5] [Link]

  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.[1] [Link]

  • Waters Corporation. Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs C18. Waters Knowledge Base. [Link]

  • ChromAcademy. The Theory of HPLC: Pi-Pi Interactions in Chromatography.[Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitro and Methoxy Groups in 1-Iodo-3-methoxy-2-nitrobenzene

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the nitro (NO₂) and methoxy (O-CH₃) functional groups, with a specific focus on their manifestation in the complex aroma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the nitro (NO₂) and methoxy (O-CH₃) functional groups, with a specific focus on their manifestation in the complex aromatic system of 1-Iodo-3-methoxy-2-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak tables to explain the causality behind spectral features and provides a robust framework for experimental design and data interpretation.

The Foundational Role of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, specific bonds and functional groups resonate at characteristic frequencies, resulting in an absorption spectrum that serves as a unique molecular "fingerprint."[3] For complex pharmaceutical intermediates like 1-Iodo-3-methoxy-2-nitrobenzene, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups, monitor reaction progress, and assess purity. The diagnostic power of this technique lies in its ability to isolate and identify the vibrational signatures of individual functional groups within a larger molecular structure.[1]

The Dominant Vibrational Signature of the Aromatic Nitro Group

The nitro (NO₂) group is one of the most readily identifiable functionalities in an IR spectrum due to the large change in dipole moment associated with its bond vibrations.[1][4] This results in two exceptionally strong and characteristic absorption bands.

Key Vibrational Modes for the Nitro Group:

  • Asymmetric NO₂ Stretch (νₐₛ): This high-intensity absorption arises from the two N-O bonds stretching out of phase. In aromatic nitro compounds, this band is typically observed in the 1550-1475 cm⁻¹ region.[1] The conjugation with the aromatic ring electronically influences the bond order, shifting this peak to a lower wavenumber compared to its aliphatic counterparts.[1]

  • Symmetric NO₂ Stretch (νₛ): This second strong band corresponds to the in-phase stretching of the N-O bonds. It appears in the 1360-1290 cm⁻¹ range for aromatic compounds.[1] The presence of this distinct pair of strong absorptions is a definitive indicator of a nitro group.[4]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the benzene ring is significantly weaker and appears in the fingerprint region, typically between 890-835 cm⁻¹ .[1]

  • NO₂ Bending (Scissoring): A bending or scissoring vibration of the O-N-O unit can also be observed, often around 850 cm⁻¹ .[4]

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly perturbs the electronic structure of the benzene ring.[5][6] This not only influences its own vibrational frequencies but can also complicate the interpretation of the C-H out-of-plane bending bands used to determine ring substitution patterns.[4]

Identifying the More Subtle Signature of the Aromatic Methoxy Group

In contrast to the nitro group, the methoxy group's signature is more subtle but equally important for structural confirmation. Its key features are related to the C-H bonds of the methyl group and the C-O ether linkage.

Key Vibrational Modes for the Methoxy Group:

  • C-H Stretches (ν(C-H)): The methyl group attached to the oxygen exhibits C-H stretching vibrations just below 3000 cm⁻¹. Specifically, a characteristic peak for a O-CH₃ group can be found in the 2830-2815 cm⁻¹ range.[3] This peak is often sharp and can be distinguished from the broader aliphatic C-H stretches.

  • C-O Stretch (ν(C-O)): The stretching of the C-O bond in aryl ethers gives rise to a strong band. This is typically an asymmetric stretch found in the 1275-1200 cm⁻¹ region. A corresponding symmetric stretch, often weaker, appears around 1075-1020 cm⁻¹ . The exact position is sensitive to the electronic environment of the aromatic ring.

Comparative Analysis: Predicting the Spectrum of 1-Iodo-3-methoxy-2-nitrobenzene

In 1-Iodo-3-methoxy-2-nitrobenzene, the vibrational frequencies of the nitro and methoxy groups are influenced by the electronic interplay of all three substituents on the aromatic ring. The nitro group is strongly electron-withdrawing, the methoxy group is electron-donating through resonance, and the iodo group is weakly deactivating. This complex electronic environment will cause slight shifts from the standard ranges.

The following table summarizes the expected characteristic peaks, providing a direct comparison of the key vibrational modes for each functional group within the target molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) ** Expected Intensity
Nitro (NO₂) **Asymmetric Stretch (νₐₛ)1540 - 1510Strong
Symmetric Stretch (νₛ)1350 - 1320Strong
C-N Stretch~870Weak to Medium
Methoxy (O-CH₃) Aryl C-O Asymmetric Stretch1260 - 1230Strong
Methyl C-H Stretch2830 - 2815Medium, Sharp
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak to Medium
C=C Ring Stretches1600 - 1450Medium to Strong (multiple bands)
C-H Out-of-Plane Bending900 - 700Medium to Strong

Experimental Protocol: High-Fidelity FT-IR Analysis of Solid Samples

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following describes the KBr pellet method, a common and reliable technique for analyzing solid samples.[7][8]

Objective: To obtain a high-resolution transmission FT-IR spectrum of 1-Iodo-3-methoxy-2-nitrobenzene.

Materials:

  • 1-Iodo-3-methoxy-2-nitrobenzene (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

Methodology:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which shows broad absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹.[8] Cool in a desiccator.

  • Grinding: Place ~1-2 mg of the sample and ~150-200 mg of the dried KBr into the agate mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[9]

  • Homogenization: Grind the mixture thoroughly for 3-5 minutes with the pestle. The goal is to reduce the particle size of the solid to less than the wavelength of the incident IR radiation (~2 µm) to minimize light scattering.[9][10] The mixture should appear as a fine, uniform powder.

  • Pellet Formation: Transfer a portion of the homogenized powder into the pellet-pressing die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure (typically 7-10 tons) for 1-2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be semi-transparent and free of cracks.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric CO₂ and H₂O.

  • Background Scan: Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most applications.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the KBr pellet preparation and analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis s1 Weigh Sample (1-2 mg) & KBr (150-200 mg) s2 Grind in Agate Mortar s1->s2 s3 Load into Pellet Die s2->s3 s4 Press under Vacuum s3->s4 a1 Acquire Background Spectrum s4->a1 Transfer to Spectrometer a2 Mount Pellet & Acquire Sample Spectrum a1->a2 a3 Process Data (Baseline & ATR Correction if needed) a2->a3

Caption: Workflow for FT-IR analysis using the KBr pellet method.

A Logic-Driven Approach to Spectral Interpretation

Interpreting a complex spectrum requires a systematic approach. The following workflow outlines a logical path from the raw spectrum to structural confirmation.

  • High-Frequency Region (>1600 cm⁻¹): First, inspect the region above 1600 cm⁻¹. Look for the sharp aromatic C-H stretches above 3000 cm⁻¹ and the distinctive, sharp O-CH₃ C-H stretch around 2820 cm⁻¹.[3][11]

  • Key Functional Group Identification: Scan for the most intense and unambiguous peaks. The two strong NO₂ stretches between 1600-1300 cm⁻¹ are the primary targets.[1][4] Their presence is a strong confirmation of the nitro group. Next, locate the strong C-O stretch around 1250 cm⁻¹ to confirm the aryl ether linkage.

  • Aromatic Ring Confirmation: Identify the series of medium-to-strong peaks in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic ring.[11][12]

  • Fingerprint Region (<1400 cm⁻¹): Carefully examine the fingerprint region for other expected vibrations, such as the C-N stretch and the complex C-H out-of-plane bending patterns that can offer clues about the 1,2,3-trisubstitution pattern.

Spectral Interpretation Logic Diagram

interpretation_workflow start Start with Raw Spectrum q1 q1 start->q1 q2 Strong bands at ~1530 & ~1340 cm⁻¹? Yes (NO₂ Group Confirmed) No q1:s->q2:n Check Next Region error Inconsistent Re-evaluate q1:e->error:n Aromatic Ring Absent q3 Strong band at ~1250 cm⁻¹? Yes (Aryl C-O Confirmed) No q2:s->q3:n Check Next Group q2:e->error:n Nitro Group Absent q4 Sharp peak at ~2820 cm⁻¹? Yes (O-CH₃ Confirmed) No q3:s->q4:n Check Next Group q3:e->error:n Methoxy Group Absent q5 Peaks at 1600-1450 cm⁻¹? Yes (Aromatic Ring Confirmed) No q4:s->q5:n Check Ring Bands q4:e->error:n Methoxy Group Absent final Structure Consistent with Spectrum q5:s->final:n q5:e->error:n Aromatic Ring Absent

Caption: Decision workflow for interpreting the IR spectrum of 1-Iodo-3-methoxy-2-nitrobenzene.

Conclusion

The infrared spectrum of 1-Iodo-3-methoxy-2-nitrobenzene is a composite of several characteristic vibrational modes. The nitro group provides the most dominant and easily identifiable signals with its strong asymmetric and symmetric stretches. The methoxy group is confirmed by its characteristic C-O stretch and the sharp C-H vibration of its methyl protons. By employing a robust experimental protocol and a logical interpretation workflow, researchers can confidently use IR spectroscopy to verify the chemical identity of this and other complex substituted aromatic compounds, ensuring the integrity of their synthetic and developmental processes.

References

  • Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Pietrzykowski, A., et al. (2025, March 3). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing. [Link]

  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. [Link]

  • B.A. Smith. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

  • IR Spectroscopy: Sample Preparation. (2022, September 5). Chemistry LibreTexts. [Link]

  • Palusiak, M. (2016, March 18). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. [Link]

  • Benzene, 1-iodo-3-nitro-. (n.d.). NIST WebBook. [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria. [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of methoxymethane CH3OCH3. Doc Brown's Chemistry. [Link]

  • ExperimentIRSpectroscopy Documentation. (2025, September 3). Emerald Cloud Lab. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • 2-Iodo-1-methoxy-3-nitrobenzene. (n.d.). PubChem. [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). International Journal of Research Trends and Innovation. [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

  • Krygowski, T. M., et al. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Iodo-3-methoxy-2-nitrobenzene

From the Desk of the Senior Application Scientist This document provides essential safety and logistical information for the proper disposal of 1-Iodo-3-methoxy-2-nitrobenzene. As a substituted halogenated nitroaromatic...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

This document provides essential safety and logistical information for the proper disposal of 1-Iodo-3-methoxy-2-nitrobenzene. As a substituted halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance rooted in established safety principles and regulatory compliance.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of 1-Iodo-3-methoxy-2-nitrobenzene is the foundation of its safe management. Based on data from similar halogenated and nitroaromatic compounds, it should be treated as a hazardous substance.[2][3] Nitroaromatic compounds are often toxic, can be absorbed through the skin, and may cause damage to organs through prolonged exposure.[4][5] The presence of iodine adds environmental persistence, as iodinated organic compounds can be difficult to remove from water systems and may form toxic byproducts.[6][7]

Anticipated Hazard Profile

The following table summarizes the likely hazards associated with 1-Iodo-3-methoxy-2-nitrobenzene, based on GHS classifications of similar chemicals.

Hazard ClassificationDescriptionRationale & Representative Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]Structurally similar compounds like 1-Iodo-2-nitrobenzene and 1-Iodo-3-nitrobenzene are classified as Category 3 or 4 for acute toxicity.[10][11]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[8][9]This is a common characteristic of many substituted nitrobenzenes.[12]
Specific Target Organ Toxicity (STOT) May cause respiratory irritation.[9] Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[3][5]Nitrobenzene and its derivatives are known to induce methemoglobinemia, which impairs oxygen transport in the blood.[5]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[5]Iodinated organic compounds are known for their environmental persistence.[6][7]
Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE must be worn at all times when handling 1-Iodo-3-methoxy-2-nitrobenzene, its containers, or related waste.[4][13]

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and dust.[9]

  • Hand Protection: Use chemically resistant gloves. Given the aromatic nitro structure, nitrile gloves may offer sufficient protection for incidental contact, but it is crucial to consult the glove manufacturer's compatibility chart.[4][14] Always inspect gloves before use and dispose of them properly after handling the chemical.

  • Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[14] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges is necessary.[9][14]

Part 2: Waste Classification and Segregation

Proper disposal begins with correct classification and segregation at the point of generation. This is a critical step governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[15]

RCRA Hazardous Waste Classification

1-Iodo-3-methoxy-2-nitrobenzene is not a specifically "listed" hazardous waste. Therefore, its classification depends on its characteristics.[16] Based on its toxicological profile, it would likely be classified as a toxic waste (D-coded waste) .[17] Your institution's EHS department will provide the specific waste codes required for your state.

Critical Waste Segregation

To ensure safe handling and proper final disposal, this waste must be segregated as follows:

  • Designated Waste Stream: Collect all waste containing 1-Iodo-3-methoxy-2-nitrobenzene in a dedicated container labeled "Halogenated Organic Waste." [1][2] This includes the pure compound, reaction mixtures, and contaminated materials like gloves, wipes, and weighing paper.

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other waste streams.[1] Mixing can interfere with the final disposal process (incineration) and create dangerous chemical reactions.

  • Chemical Incompatibilities: This compound is likely incompatible with strong oxidizing agents and strong bases.[3][8] Store waste containers away from these materials to prevent potentially vigorous or explosive reactions.

Part 3: On-Site Waste Accumulation & Storage Protocol

All hazardous waste must be managed according to federal and institutional requirements for Satellite Accumulation Areas (SAAs).[1] An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage facility.[1][16]

Step-by-Step Accumulation Procedure
  • Container Selection: Use a clean, compatible container made of glass or high-density polyethylene (HDPE). The container must be in good condition with no leaks and must have a tight-fitting, screw-top lid.[16]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "1-Iodo-3-methoxy-2-nitrobenzene" and any other components in the waste mixture with their approximate percentages.[16]

    • The relevant hazard information (e.g., "Toxic," "Irritant").[16]

  • Collection: Keep the waste container closed at all times except when actively adding waste.[13][16] This minimizes the release of vapors and prevents spills.

  • SAA Storage: Store the labeled container in your designated laboratory SAA. The SAA must be under the control of laboratory personnel and should include secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1][16]

Workflow for In-Lab Waste Handling

G Diagram 1: In-Lab Waste Handling Workflow A Waste Generation (e.g., residual solid, contaminated wipes) B Select Compatible Container (Glass or HDPE, screw cap) A->B Step 1 C Affix Hazardous Waste Label (Contents, Hazards, Date) B->C Step 2 D Add Waste to Container C->D Step 3 E Securely Close Container D->E F Place in Designated SAA (With Secondary Containment) E->F Step 4

Caption: Workflow for proper collection and storage of waste in the laboratory.

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 1.

  • Containment: Use a non-combustible absorbent material like sand, vermiculite, or kitty litter to cover the spill.[4] Do not use paper towels or other combustible materials.[1] For solid spills, you can dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[18]

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[4] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as halogenated hazardous waste.

  • Label and Dispose: Properly label the spill cleanup waste and manage it according to the procedures in Part 3.

Major Spill (Outside of a fume hood or large quantity)
  • Evacuate: Immediately evacuate the laboratory, alerting all personnel to leave the area.[1]

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS department and/or emergency services immediately. Provide them with the chemical name and any relevant details from the SDS.

  • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

Part 5: Final Disposal Methodology

The final step is the safe and compliant removal of the waste from your facility by trained professionals.

Recommended Disposal Method: High-Temperature Incineration

The standard and most environmentally sound method for disposing of halogenated nitroaromatic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][16]

  • Why Incineration? This process operates at extremely high temperatures, which effectively destroys the toxic organic structure of the molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[2] The incinerators are equipped with sophisticated scrubbers and emission control systems to neutralize these byproducts and prevent environmental contamination.[2]

Arranging for Disposal
  • Contact EHS: When your waste container is full or you have finished the project, contact your institution's EHS department to schedule a hazardous waste pickup.[1][2]

  • Documentation: EHS will provide you with the necessary paperwork or online forms. Complete these accurately, as this documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[15]

  • Pickup: EHS or a licensed hazardous waste contractor will collect the waste from your SAA. Do not attempt to transport the waste across the campus yourself.[1]

Cradle-to-Grave Disposal Lifecycle

G Diagram 2: Cradle-to-Grave Disposal Lifecycle cluster_lab Laboratory Responsibility cluster_ehs Institutional & Contractor Responsibility A 1. Waste Generation B 2. Segregation & Collection (Halogenated Organic Waste) A->B C 3. Storage in SAA B->C D 4. EHS Pickup Request C->D E 5. Transport by Licensed Contractor D->E F 6. High-Temperature Incineration at a Permitted TSDF E->F

Caption: The complete lifecycle of hazardous waste from generation to final destruction.

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